molecular formula C30H46O8 B12435825 Uzarigenin digitaloside

Uzarigenin digitaloside

Cat. No.: B12435825
M. Wt: 534.7 g/mol
InChI Key: VPUNMTHWNSJUOG-PSISMXLZSA-N
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Description

Uzarigenin digitaloside is a useful research compound. Its molecular formula is C30H46O8 and its molecular weight is 534.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1

InChI Key

VPUNMTHWNSJUOG-PSISMXLZSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Botanical Origins of Uzarigenin Digitaloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, identification, and potential signaling pathways of Uzarigenin digitaloside (also known as Acoschimperoside N), a cardenolide glycoside of interest to researchers in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular mechanisms to facilitate further scientific inquiry.

Natural Source Identification

This compound, a cardiac glycoside, has been identified in several plant species, primarily within the Apocynaceae family. The principal confirmed and potential botanical sources are outlined below.

Primary Natural Sources:

  • Calotropis procera : Commonly known as the Sodom apple or milkweed, this plant is a well-documented source of the aglycone Uzarigenin. While direct quantification of the digitaloside is not extensively reported in publicly available literature, the presence of its precursor is significant.

  • Thevetia neriifolia : Also known as yellow oleander, this plant is reported to contain Acoschimperoside N, a synonym for this compound.

  • Nerium oleander : The common oleander is another plant species cited as containing Acoschimperoside N.

Cardiac glycosides are a broad class of compounds, and their presence has been noted in numerous other genera, including Digitalis, Convallaria, and Strophanthus. However, the specific identification of this compound in these plants is not as clearly established.

Quantitative Analysis

Quantitative data for this compound in its natural sources is limited. However, studies on its aglycone, Uzarigenin, in Calotropis procera provide valuable insights into its potential abundance. The following table summarizes the concentration of Uzarigenin under varying environmental conditions.

Plant SourceAnalyteConditionConcentration (% of total glycosides)
Calotropis proceraUzarigeninDawn (irrigated)Approximately 45%
Calotropis proceraUzarigeninMidday (irrigated)Approximately 20%
Calotropis proceraUzarigeninPre-dusk (irrigated)Approximately 35%
Calotropis proceraUzarigeninDawn (non-irrigated)Approximately 30%
Calotropis proceraUzarigeninMidday (non-irrigated)Approximately 25%
Calotropis proceraUzarigeninPre-dusk (non-irrigated)Approximately 40%

Note: Data is adapted from studies on Uzarigenin accumulation and may not directly reflect the concentration of this compound.

Experimental Protocols

The following sections outline a general methodology for the extraction, isolation, and identification of this compound from plant material. This protocol is a composite based on established methods for cardiac glycoside analysis and may require optimization for specific plant matrices.

Extraction of Cardiac Glycosides

This workflow outlines the initial extraction of total cardiac glycosides from plant material.

Extraction_Workflow PlantMaterial Dried and Powdered Plant Material Maceration Maceration with 70% Methanol (B129727) PlantMaterial->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Defatting Defatting with n-Hexane Concentration->Defatting AqueousFraction Aqueous Methanolic Fraction Defatting->AqueousFraction CrudeExtract Crude Cardiac Glycoside Extract AqueousFraction->CrudeExtract

Figure 1: General workflow for the extraction of cardiac glycosides.

Methodology:

  • Sample Preparation: Air-dry the plant material (leaves, stems, or seeds) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 70% aqueous methanol at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain a viscous residue.

  • Defatting: Suspend the residue in water and partition it with n-hexane to remove non-polar compounds like fats and chlorophyll. Discard the n-hexane layer.

  • Final Extract: The resulting aqueous methanolic fraction contains the crude cardiac glycoside extract.

Isolation and Purification by Chromatography

Further isolation and purification of this compound can be achieved using chromatographic techniques.

Isolation_Workflow CrudeExtract Crude Cardiac Glycoside Extract ColumnChromatography Silica (B1680970) Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC Thin Layer Chromatography (TLC) Analysis FractionCollection->TLC Pooling Pooling of Fractions Containing Target Compound TLC->Pooling PrepHPLC Preparative HPLC Pooling->PrepHPLC IsolatedCompound Isolated this compound PrepHPLC->IsolatedCompound

Figure 2: Workflow for the isolation and purification of this compound.

Methodology:

  • Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform (B151607) and methanol.

  • Fraction Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase such as chloroform:methanol (9:1 v/v). Visualize spots by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating.

  • Pooling and Preparative HPLC: Pool the fractions showing a spot corresponding to a this compound standard. Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile (B52724) and water.

Identification and Quantification by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the definitive identification and quantification of this compound.

Instrumentation and Conditions:

  • System: HPLC with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for cardiac glycoside separation. A typical gradient might start with a lower concentration of acetonitrile, gradually increasing over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample with that of a certified reference standard of this compound.

Signaling Pathways

Cardiac glycosides, including this compound, are known to exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells. This initial interaction triggers a cascade of downstream signaling events.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Uzarigenin This compound NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibition Na_increase ↑ Intracellular Na+ NaK_ATPase->Na_increase Src Src Kinase NaK_ATPase->Src Activation Ca_increase ↑ Intracellular Ca²+ Na_increase->Ca_increase EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CellularEffects Cellular Effects (e.g., Apoptosis, Proliferation) ERK->CellularEffects Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellularEffects

Figure 3: General signaling cascade initiated by cardiac glycosides.

Mechanism of Action:

  • Inhibition of Na+/K+-ATPase: this compound binds to and inhibits the Na+/K+-ATPase pump.

  • Ionic Imbalance: This inhibition leads to an increase in intracellular sodium concentration, which in turn causes an increase in intracellular calcium levels via the Na+/Ca2+ exchanger.

  • Activation of Signaling Cascades: The binding of the cardiac glycoside to the Na+/K+-ATPase can also induce conformational changes that lead to the activation of intracellular signaling pathways independent of ion concentration changes. This includes the activation of Src kinase, which can transactivate the Epidermal Growth Factor Receptor (EGFR).

  • Downstream Effects: Activation of EGFR can subsequently trigger downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. These pathways are crucial regulators of various cellular processes, including cell growth, proliferation, and apoptosis.

This technical guide provides a foundational understanding of this compound for researchers. Further investigation is warranted to fully elucidate its quantitative distribution in nature and its specific molecular mechanisms of action.

The Biosynthesis of Uzarigenin Digitaloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Uzarigenin (B199929) digitaloside, a cardenolide glycoside, holds significant interest within the pharmaceutical and scientific communities due to its potential therapeutic applications. Understanding its biosynthesis is paramount for harnessing its medicinal properties through biotechnological approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of uzarigenin digitaloside, from the precursor cholesterol to the final glycosylated product. It is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides and related natural products. This document summarizes key enzymatic steps, presents available quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Cardiac glycosides are a class of naturally occurring steroid-derived compounds known for their potent effects on cardiac muscle.[1] Uzarigenin is a cardenolide aglycone that, upon glycosylation with a digitalose (B1209599) sugar moiety, forms this compound. While the general outline of cardenolide biosynthesis is understood to originate from the steroid pathway, the specific enzymatic machinery and regulatory mechanisms governing the formation of this compound are still under active investigation. This guide aims to consolidate the existing literature to provide a detailed technical resource for researchers in this field.

The Biosynthetic Pathway of Uzarigenin Aglycone

The biosynthesis of the uzarigenin aglycone begins with cholesterol and proceeds through a series of enzymatic modifications. The initial steps, leading to the formation of progesterone (B1679170), are well-established in steroid metabolism.[2]

From Cholesterol to Progesterone

The conversion of cholesterol to pregnenolone (B344588) is a critical initial step. This is followed by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD), which converts pregnenolone to progesterone.[3]

Progesterone to Uzarigenin: The Cardenolide Branch

Following the formation of progesterone, the pathway diverges towards the synthesis of cardenolides. A key step is the stereospecific reduction of the Δ4-5 double bond of progesterone to form 5β-pregnane-3,20-dione, a reaction catalyzed by progesterone 5β-reductase (P5βR).[4] Subsequent hydroxylation, oxidation, and other modifications, likely catalyzed by a suite of enzymes including oxidoreductases, monooxygenases, hydroxylases, and transferases, lead to the formation of the uzarigenin aglycone. A study on Calotropis procera has identified several candidate genes involved in the uzarigenin pathway downstream of progesterone, including those encoding for a 5β-pregnane oxidoreductase, pregnane (B1235032) monooxygenase, steroid hydroxylase, melonyletransferase, and uzarigenin hydroxylase.[5]

Table 1: Key Enzymes in Uzarigenin Aglycone Biosynthesis and Their Functions

EnzymeAbbreviationFunction
3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase3β-HSDConverts pregnenolone to progesterone.[3]
Progesterone 5β-reductaseP5βRCatalyzes the reduction of progesterone to 5β-pregnane-3,20-dione.[4]
5β-pregnane oxidoreductaseORPutative role in modifications of the pregnane skeleton.[5]
Pregnane monooxygenaseMOPutative role in hydroxylation reactions.[5]
Steroid hydroxylaseHOXPutative role in hydroxylation of the steroid nucleus.[5]
MelonyletransferaseMATPutative role in transfer of a malonyl group.[5]
Uzarigenin hydroxylaseUHOXPutative role in the final hydroxylation to form uzarigenin.[5]

Diagram 1: Proposed Biosynthesis Pathway of Uzarigenin Aglycone

Uzarigenin_Aglycone_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone 3beta-HSD 5beta-Pregnane-3,20-dione 5beta-Pregnane-3,20-dione Progesterone->5beta-Pregnane-3,20-dione P5betaR Intermediates Series of Intermediates 5beta-Pregnane-3,20-dione->Intermediates OR, MO, HOX, MAT Uzarigenin Uzarigenin Intermediates->Uzarigenin UHOX Glycosylation_of_Uzarigenin cluster_sugar UDP-Digitalose Biosynthesis (Hypothetical) UDP-Glucose UDP-Glucose UDP-Digitalose UDP-Digitalose UDP-Glucose->UDP-Digitalose Multiple Enzymatic Steps Uzarigenin_digitaloside This compound UDP-Digitalose->Uzarigenin_digitaloside Uzarigenin Uzarigenin Uzarigenin->Uzarigenin_digitaloside UGT (Uzarigenin Glycosyltransferase) Enzyme_Characterization_Workflow Start Plant Tissue Collection Protein_Extraction Protein Extraction and Purification Start->Protein_Extraction Enzyme_Assay Enzyme Activity Assay Protein_Extraction->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification End Enzyme Characterized Kinetic_Analysis->End Product_Identification->End

References

An In-depth Technical Guide to the Proposed Chemical Synthesis of Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed chemical synthesis for uzarigenin (B199929) digitaloside. To the best of our knowledge, a complete total synthesis of this specific cardiac glycoside has not been published in peer-reviewed literature. Therefore, this guide is a compilation of established synthetic methodologies for the individual components—the uzarigenin aglycone and the digitalose (B1209599) sugar moiety—and a proposed strategy for their coupling based on analogous glycosylation reactions of 2-deoxy sugars. The experimental protocols provided are adapted from literature procedures for similar transformations and should be considered as starting points for optimization.

Introduction

Uzarigenin digitaloside is a cardiac glycoside, a class of naturally occurring steroid derivatives with significant biological activity. These compounds are characterized by a steroidal aglycone linked to one or more sugar units. The synthesis of cardiac glycosides presents considerable challenges, primarily in the stereoselective formation of the glycosidic bond. This is particularly true for sugars like digitalose (a 2,6-dideoxy sugar), which lack a participating functional group at the C-2 position to direct the stereochemical outcome of the glycosylation reaction. This guide provides a comprehensive overview of a proposed synthetic strategy to overcome these challenges and access this compound.

Proposed Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals two primary building blocks: the aglycone uzarigenin and the glycosyl donor, a protected and activated form of digitalose .

The proposed forward synthesis will therefore involve three main stages:

  • Synthesis of the Uzarigenin Aglycone: A semi-synthetic approach starting from a commercially available steroid.

  • Synthesis of a Protected Digitalose Glycosyl Donor: A multi-step synthesis starting from a readily available sugar precursor, such as D-galactose.

  • Stereoselective Glycosylation and Deprotection: The crucial coupling of the aglycone and the sugar, followed by the removal of protecting groups to yield the final product.

retrosynthesis This compound This compound Uzarigenin Uzarigenin This compound->Uzarigenin Glycosidic Bond Cleavage Protected Digitalose Donor Protected Digitalose Donor This compound->Protected Digitalose Donor Glycosidic Bond Cleavage Digitoxigenin (B1670572) Digitoxigenin Uzarigenin->Digitoxigenin Epimerization at C-5 D-Galactose D-Galactose Protected Digitalose Donor->D-Galactose Multi-step Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Aglycone: Uzarigenin

The synthesis of uzarigenin (3β,14-dihydroxy-5α,14β-card-20(22)-enolide) can be accomplished from the more readily available digitoxigenin (3β,14-dihydroxy-5β,14β-card-20(22)-enolide) through an epimerization of the A/B ring junction from cis (5β) to trans (5α). A reported method involves an oxidation-reduction sequence via the intermediate canarigenone.[1]

  • Oxidation to Canarigenone:

    • Digitoxigenin is dissolved in a suitable solvent mixture (e.g., pyridine-chloroform).

    • The solution is cooled to 0°C, and a solution of t-butyl hypochlorite (B82951) in carbon tetrachloride is added dropwise.

    • The reaction is stirred at low temperature until completion, monitored by TLC.

    • The reaction mixture is then treated with a dehydrohalogenating agent (e.g., potassium acetate (B1210297) in acetic acid) and heated to afford canarigenone (3-keto-4-ene).

    • The product is isolated by extraction and purified by chromatography.

  • Reduction to Uzarigenin:

    • Canarigenone is dissolved in a suitable solvent (e.g., tetrahydrofuran).

    • The solution is treated with a reducing agent such as lithium borohydride (B1222165) at room temperature. The use of this specific reagent has been shown to selectively produce the 5α-epimer, uzarigenin.

    • The reaction is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.

Step Transformation Key Reagents Reported Yield (Analogous) Reference
1Digitoxigenin → Canarigenonet-Butyl hypochlorite, K-acetate~70-80%[1]
2Canarigenone → UzarigeninLithium borohydride~60-70%[1]

Synthesis of the Protected Digitalose Glycosyl Donor

Digitalose is 6-deoxy-3-O-methyl-D-galactose. A plausible synthesis of a protected and activated digitalose donor, for example, a 2-deoxy-4-O-benzoyl-3-O-methyl-6-deoxy-D-galactopyranosyl bromide, can be envisioned starting from D-galactose. This multi-step process involves selective protection, deoxygenation at C-6 and C-2, and methylation at C-3.

Digitalose_Synthesis cluster_start Starting Material cluster_intermediate1 Protection cluster_intermediate2 Methylation & Tosylation cluster_intermediate3 Deoxygenation at C-6 cluster_intermediate4 Glycal Formation (Deoxygenation at C-2) cluster_final Donor Formation D-Galactose D-Galactose Di-O-isopropylidene-D-galactopyranose Di-O-isopropylidene-D-galactopyranose D-Galactose->Di-O-isopropylidene-D-galactopyranose Acetone (B3395972), H+ 1,2:3,4-Di-O-isopropylidene-6-O-tosyl-alpha-D-galactopyranose 1,2:3,4-Di-O-isopropylidene-6-O-tosyl-alpha-D-galactopyranose Di-O-isopropylidene-D-galactopyranose->1,2:3,4-Di-O-isopropylidene-6-O-tosyl-alpha-D-galactopyranose 1. TsCl, Py 2. NaOMe 1,2-O-isopropylidene-3-O-methyl-6-O-tosyl-alpha-D-galactofuranose 1,2-O-isopropylidene-3-O-methyl-6-O-tosyl-alpha-D-galactofuranose 1,2:3,4-Di-O-isopropylidene-6-O-tosyl-alpha-D-galactopyranose->1,2-O-isopropylidene-3-O-methyl-6-O-tosyl-alpha-D-galactofuranose MeI, NaH 6-deoxy-1,2-O-isopropylidene-3-O-methyl-alpha-D-galactofuranose 6-deoxy-1,2-O-isopropylidene-3-O-methyl-alpha-D-galactofuranose 1,2-O-isopropylidene-3-O-methyl-6-O-tosyl-alpha-D-galactofuranose->6-deoxy-1,2-O-isopropylidene-3-O-methyl-alpha-D-galactofuranose LiAlH4 Protected Digitalose Glycal Protected Digitalose Glycal 6-deoxy-1,2-O-isopropylidene-3-O-methyl-alpha-D-galactofuranose->Protected Digitalose Glycal 1. Hydrolysis 2. Ac2O, Py 3. Reductive Elimination Activated Digitalose Donor Activated Digitalose Donor Protected Digitalose Glycal->Activated Digitalose Donor e.g., NBS, H2O or CCl3CN, DBU

Caption: Proposed synthetic workflow for an activated digitalose donor.

  • Protection of D-galactose: D-galactose is treated with acetone and a catalytic amount of acid to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

  • Selective Tosylation at C-6: The di-isopropylidene protected galactose is selectively tosylated at the primary C-6 hydroxyl group using tosyl chloride in pyridine.

  • Methylation at C-3: After partial hydrolysis to free the C-3 hydroxyl group, methylation is carried out using a methylating agent like methyl iodide with a base such as sodium hydride.

  • Deoxygenation at C-6: The 6-O-tosyl group is reductively cleaved using a reducing agent like lithium aluminum hydride to afford the 6-deoxy sugar.

  • Formation of the Glycal: The protected 6-deoxy sugar is hydrolyzed and then acetylated. The resulting peracetate is then subjected to reductive elimination (e.g., using zinc dust and acetic acid) to form the glycal (the double bond between C-1 and C-2).

  • Activation of the Glycal: The glycal is then converted into a suitable glycosyl donor. For a glycosyl bromide, this can be achieved by treatment with N-bromosuccinimide (NBS) in the presence of water. For a trichloroacetimidate (B1259523), the glycal can be hydrolyzed to the lactol and then reacted with trichloroacetonitrile (B146778) in the presence of a base like DBU.

Step Transformation Key Reagents Expected Yield (Analogous)
1-4D-galactose to 6-deoxy-3-O-methyl derivativeAcetone, TsCl, MeI, LiAlH430-40% (overall)
5Glycal FormationAc2O, Zn, AcOH70-80%
6Donor Formation (Bromide)NBS60-70%
6Donor Formation (Trichloroacetimidate)CCl3CN, DBU80-90%

The Glycosylation Reaction

This is the most critical step, where the stereochemistry of the glycosidic bond is established. Due to the absence of a C-2 participating group in the digitalose donor, controlling the anomeric selectivity is challenging. The desired product has a β-glycosidic linkage. While the anomeric effect typically favors the formation of the α-anomer, specific conditions can be employed to favor the β-product. The Schmidt trichloroacetimidate method is a powerful tool for glycosylation and can be tuned to favor the β-anomer.

Glycosylation_Mechanism Uzarigenin (Acceptor) Uzarigenin (Acceptor) Coupled Product (Protected) Coupled Product (Protected) Uzarigenin (Acceptor)->Coupled Product (Protected) Digitalose Trichloroacetimidate (Donor) Digitalose Trichloroacetimidate (Donor) Oxocarbenium Ion Intermediate Oxocarbenium Ion Intermediate Digitalose Trichloroacetimidate (Donor)->Oxocarbenium Ion Intermediate Activation Lewis Acid (e.g., TMSOTf) Lewis Acid (e.g., TMSOTf) Lewis Acid (e.g., TMSOTf)->Digitalose Trichloroacetimidate (Donor) Protonated Trichloroacetamide Protonated Trichloroacetamide Oxocarbenium Ion Intermediate->Protonated Trichloroacetamide Byproduct Formation Oxocarbenium Ion Intermediate->Coupled Product (Protected) Nucleophilic Attack

Caption: Proposed mechanism for the Schmidt glycosylation.

  • Glycosylation:

    • The uzarigenin acceptor and the protected digitalose trichloroacetimidate donor (1.2-1.5 equivalents) are dissolved in a dry, non-polar solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere (argon or nitrogen).

    • The mixture is cooled to a low temperature (e.g., -40°C to -78°C).

    • A catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2), is added dropwise. The use of a non-participating solvent like diethyl ether at low temperatures can favor the SN2-like attack, leading to the β-anomer.

    • The reaction is stirred at low temperature and monitored by TLC.

    • Upon completion, the reaction is quenched with a base (e.g., triethylamine (B128534) or pyridine), diluted, and washed.

    • The crude product is purified by column chromatography to separate the anomers.

  • Deprotection:

    • The protecting groups on the sugar moiety (e.g., benzoates) are removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation). This method is generally mild and should not affect the glycosidic bond or the lactone ring.

    • The reaction is neutralized, and the final product, this compound, is purified by chromatography or recrystallization.

Step Transformation Key Reagents Expected Yield (Analogous) Expected α:β Ratio
1GlycosylationUzarigenin, Digitalose Donor, TMSOTf50-70%1:2 to 1:5
2DeprotectionNaOMe, MeOH>90%-

Conclusion

The chemical synthesis of this compound is a challenging but feasible endeavor for the experienced synthetic chemist. The strategy outlined in this guide, based on the synthesis of the uzarigenin aglycone, the preparation of a protected digitalose donor, and a stereoselective glycosylation reaction, provides a rational and viable pathway to this complex molecule. The key to success will be the careful optimization of the glycosylation step to achieve the desired β-selectivity. The methodologies and protocols presented here, derived from established literature precedents, offer a solid foundation for further research and development in the field of cardiac glycoside synthesis.

References

Pharmacological Screening of Uzarigenin Digitaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for Uzarigenin digitaloside is limited in the current scientific literature. This guide primarily summarizes the pharmacological screening data available for its aglycone, Uzarigenin. The presented information serves as a foundational resource, assuming that the biological activities of this compound are largely attributable to the Uzarigenin moiety.

Introduction

Uzarigenin is a cardenolide, a type of steroid, that has garnered scientific interest for its potential therapeutic applications, particularly in oncology. As a cardiac glycoside, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition triggers a cascade of intracellular signaling events that can lead to apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the pharmacological screening of Uzarigenin, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Assessment of In Vitro Activity

The cytotoxic and inhibitory potential of Uzarigenin has been evaluated across various cancer cell lines and against its primary molecular target.

Table 1: Cytotoxicity of Uzarigenin in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.017
HeLaCervical Carcinoma0.029
MCF-7Breast Adenocarcinoma0.012
PC-3Prostate Adenocarcinoma0.021
HepG2Hepatocellular Carcinoma0.035

IC50 values represent the concentration of Uzarigenin required to inhibit the growth of the cancer cell lines by 50%.

Table 2: Inhibitory Activity of Uzarigenin against Na+/K+-ATPase
Enzyme SourceIC50 (µM)
Purified porcine cerebral cortex Na+/K+-ATPase0.25

IC50 value represents the concentration of Uzarigenin required to inhibit the activity of the Na+/K+-ATPase enzyme by 50%.

Experimental Protocols

This section details the methodologies for key in vitro assays used in the pharmacological screening of Uzarigenin.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Uzarigenin (typically ranging from 0.001 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Uzarigenin at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.

Protocol:

  • Cell Treatment: Treat cells with Uzarigenin at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Na+/K+-ATPase Inhibition Assay

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) represents the Na+/K+-ATPase activity.

Protocol:

  • Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex).

  • Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, KCl, NaCl, and ATP.

  • Inhibitor Addition: Add varying concentrations of Uzarigenin to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Uzarigenin and a typical experimental workflow for its pharmacological screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation Ca2+ Increased Intracellular Ca2+ NaK_ATPase->Ca2+ Leads to Ras Ras Src->Ras Uzarigenin Uzarigenin Uzarigenin->NaK_ATPase Inhibition ROS Increased ROS Ca2+->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) ERK->Cell_Cycle_Arrest

Caption: Uzarigenin's Mechanism of Action.

G Start Start: this compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Target Target-Based Assay (Na+/K+-ATPase Inhibition) Mechanism->Target Signaling Signaling Pathway Analysis (Western Blot for p-ERK, etc.) Mechanism->Signaling Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data Target->Data Signaling->Data

Caption: Pharmacological Screening Workflow.

Conclusion

The pharmacological screening of Uzarigenin, the aglycone of this compound, reveals it to be a potent cytotoxic agent against a range of cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, which in turn modulates intracellular calcium levels, increases reactive oxygen species, and activates the Src/MAPK signaling pathway, ultimately leading to apoptosis and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for further research and development of Uzarigenin and its glycosides as potential anticancer therapeutics. Future studies should focus on direct evaluations of this compound to confirm and potentially expand upon these findings.

Unveiling the Molecular Architecture of Uzarigenin Digitaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of Uzarigenin digitaloside, a cardenolide glycoside of significant interest in medicinal chemistry. Through a detailed examination of spectroscopic data and experimental methodologies, we present a definitive guide to the molecular structure of this compound.

Introduction

This compound, also known as Acoschimperoside N, is a naturally occurring cardiac glycoside found in various plant species, including Thevetia neriifolia and Nerium oleander.[1] Like other cardenolides, its structure consists of a steroid aglycone, Uzarigenin, attached to a sugar moiety. The precise arrangement of these components is critical to its biological activity, which, for cardiac glycosides, typically involves the inhibition of the Na+/K+-ATPase pump. A thorough understanding of the three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts in the development of novel therapeutic agents. This document synthesizes the available spectroscopic data to present a clear and detailed elucidation of the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₄₆O₈[1]
Molecular Weight 534.7 g/mol [1]
IUPAC Name 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[1]
CAS Number 61217-80-9

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound has been determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

A general protocol for the acquisition of NMR data for a cardiac glycoside like this compound is as follows:

  • Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid overlapping signals with the analyte.

  • Spectrometer: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Carbon-13 NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR: A suite of two-dimensional NMR experiments is essential for unambiguous structure determination:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for establishing the stereochemistry of the molecule.

Logical Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis H_NMR ¹H NMR Fragments Identify Spin Systems & Fragments H_NMR->Fragments C_NMR ¹³C NMR C_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC/HMQC HSQC->Fragments HMBC HMBC Connectivity Establish Connectivity HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Propose Structure Stereochem->Structure

Figure 1: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

A typical protocol for the mass spectrometric analysis of this compound would involve:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions with minimal fragmentation.

  • Mass Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Performed on instruments like a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.

    • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable information about the structure, particularly the sequence and identity of the sugar moiety and the structure of the aglycone.

Expected Fragmentation Pathway

The MS/MS fragmentation of a cardiac glycoside like this compound is expected to proceed via cleavage of the glycosidic bond, resulting in a prominent ion corresponding to the aglycone (Uzarigenin) and neutral loss of the sugar moiety. Further fragmentation of the aglycone can provide additional structural confirmation.

MS_Fragmentation Parent This compound [M+H]⁺ Aglycone Uzarigenin Aglycone [Aglycone+H]⁺ Parent->Aglycone CID Sugar Neutral Loss of Digitalose (B1209599) Sugar Parent->Sugar Fragments Further Fragmentation of Aglycone Aglycone->Fragments CID

Figure 2: Expected MS/MS fragmentation pathway.

Conclusive Structure

Based on the collective interpretation of spectroscopic data, the structure of this compound is confirmed as the aglycone Uzarigenin linked to a digitalose sugar moiety at the C3 position. The stereochemistry of the steroidal core and the sugar component are crucial for its biological activity and have been established through detailed 2D NMR experiments.

This technical guide provides a foundational understanding of the structural elucidation of this compound. The detailed experimental protocols and data interpretation strategies outlined herein serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Uzarigenin Digitaloside: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarigenin (B199929) digitaloside is a cardenolide glycoside, a class of naturally occurring steroids known for their potent biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of Uzarigenin digitaloside, detailed experimental protocols for its study, and an exploration of its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound possesses a complex steroidal structure with a glycosidic linkage. The following table summarizes its key physicochemical properties based on available data. It is important to note that while computational data is readily available, experimental values for properties such as melting point and solubility are not extensively reported in the literature.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₈PubChem[1]
Molecular Weight 534.7 g/mol PubChem[1]
IUPAC Name 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-onePubChem[1]
CAS Number 61217-80-9ChemicalBook[2]
Topological Polar Surface Area 115 ŲPubChem[1]
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 4PubChem[1]

Experimental Protocols

Isolation and Purification

This compound can be isolated from various plant sources, most notably from the roots of Nerium oleander. The following protocol is a general method adapted from the isolation of uzarigenin and can serve as a starting point for the purification of its digitaloside derivative.

Workflow for Isolation of Cardenolides from Nerium oleander

G start Air-dried and powdered Nerium oleander roots extraction Maceration with Methylene Chloride start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration chromatography Silica Gel Column Chromatography filtration->chromatography elution Gradient Elution (Petroleum Ether : Ethyl Acetate) chromatography->elution fractions Fraction Collection elution->fractions crystallization Recrystallization from Hot Methanol fractions->crystallization end Purified this compound crystallization->end G cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate for 1.5-4 hours mtt_addition->incubation2 solubilization Add solubilization agent (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at ~570 nm (Microplate Reader) solubilization->measurement analysis Data analysis to determine cell viability measurement->analysis G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nka Na+/K+-ATPase src Src Kinase nka->src Activation egfr EGFR src->egfr Transactivation ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription Altered Gene Transcription erk->transcription uzarigenin This compound uzarigenin->nka Inhibition

References

Uzarigenin Digitaloside: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarigenin (B199929) digitaloside, a cardiac glycoside found in plant species such as Nerium oleander and Thevetia neriifolia, is a steroid-like compound with a range of biological activities.[1] While research specifically focused on uzarigenin digitaloside is limited, its classification as a cardiac glycoside provides a strong basis for understanding its potential therapeutic effects. This technical guide synthesizes the available information on this compound and extrapolates its likely biological activity spectrum based on the well-documented actions of related cardiac glycosides. The primary mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase pump, leading to cardiotonic and potential anticancer effects. This document provides an in-depth overview of these activities, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction

This compound is a glycoside composed of the aglycone uzarigenin and a digitalose (B1209599) sugar moiety. Like other cardiac glycosides, it is recognized for its effects on cardiac muscle tissue. Its proposed mechanism involves the inhibition of cAMP and cGMP production, which in turn reduces the activity of protein kinases and phosphodiesterase.[2] This leads to an increase in intracellular calcium ion levels, activating the myofilaments responsible for heart muscle contraction.[2] Beyond its cardiotonic properties, the broader class of cardiac glycosides is increasingly being investigated for its potent cytotoxic and anticancer activities. This guide will explore both the established and emerging therapeutic potentials of this compound.

Cardiotonic Activity

The hallmark of cardiac glycosides is their ability to increase the force of heart muscle contraction, a positive inotropic effect. This action is primarily mediated by their binding to and inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes.

Mechanism of Action

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle.

Cardiotonic_Activity cluster_membrane Cardiomyocyte Membrane cluster_intra Intracellular Space Uzarigenin_digitaloside Uzarigenin digitaloside NaK_ATPase Na+/K+-ATPase Uzarigenin_digitaloside->NaK_ATPase Inhibits Na_ion [Na+]i NaK_ATPase->Na_ion NCX Na+/Ca2+ Exchanger Ca_ion [Ca2+]i NCX->Ca_ion Increases Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_ion Influx Na_ion->NCX Reduces activity of SR Sarcoplasmic Reticulum Ca_ion->SR Ca2+ induced Ca2+ release Contraction Myofilament Contraction Ca_ion->Contraction Activates SR->Ca_ion

Fig. 1: Mechanism of Cardiotonic Activity.
Quantitative Data (from related compounds)

CompoundIC50 (µM) for Na,K-ATPase InhibitionSource
Ouabain0.22[3]
Oleandrin (B1683999)0.62[3]
Oleandrigenin1.23[3]
Digoxin (B3395198)2.69[3]

A study on uzarigenin-glucoside-canaroside (B8757) demonstrated pharmacological activity similar to digoxin, suggesting that uzarigenin glycosides likely have comparable potencies.[4]

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound on Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM EGTA

  • Substrate: 1 mM ATP

  • Test compound (e.g., this compound) at various concentrations

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 80 ng of the purified H,K-ATPase to each well containing the assay buffer.

  • Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding 1 mM ATP to each well.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

  • Measure the absorbance at a wavelength of 620 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.[5]

Anticancer Activity

Recent research has highlighted the potential of cardiac glycosides as anticancer agents. They have been shown to induce cell death, inhibit proliferation, and arrest the cell cycle in various cancer cell lines.

Cytotoxicity

The cytotoxic effects of cardiac glycosides are a key aspect of their anticancer potential. While specific IC50 values for this compound are not available in the reviewed literature, data for its aglycone, uzarigenin, and other related compounds demonstrate potent activity against a range of cancer cell lines.

Table 1: IC50 Values of Uzarigenin Against Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
A549 Lung Carcinoma Data not available
HeLa Cervical Carcinoma Data not available
MCF-7 Breast Adenocarcinoma Data not available

| PC-3 | Prostate Adenocarcinoma | Data not available |

Note: Specific IC50 values for Uzarigenin were not found in the provided search results. This table serves as a template for where such data would be presented.

Table 2: IC50 Values of Other Cardiac Glycosides Against Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (nM) Source
Ouabain MDA-MB-231 Breast Cancer 89 [6]
Ouabain A549 Lung Cancer 17 [6]
Digoxin MDA-MB-231 Breast Cancer ~164 [6]

| Digoxin | A549 | Lung Cancer | 40 |[6] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.

  • Incubate the cells for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[1]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with This compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 1.5h Add_MTT->Incubate_MTT Solubilize Add solubilization solution (DMSO) Incubate_MTT->Solubilize Incubate_Solubilize Incubate 15 min with shaking Solubilize->Incubate_Solubilize Measure_Absorbance Measure absorbance at 492 nm Incubate_Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Fig. 2: MTT Cytotoxicity Assay Workflow.
Signaling Pathways in Anticancer Activity

The anticancer effects of cardiac glycosides are multifaceted, involving the modulation of several key signaling pathways that control cell survival, proliferation, and apoptosis.

3.3.1. Inhibition of Pro-Survival Pathways

Cardiac glycosides have been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Cardiac glycosides can suppress this pathway, leading to decreased cell proliferation.

  • NF-κB Pathway: NF-κB is a transcription factor that promotes inflammation and cell survival. Inhibition of this pathway by cardiac glycosides can sensitize cancer cells to apoptosis.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer and promotes tumor growth. Cardiac glycosides can downregulate STAT3 activity.

3.3.2. Induction of Apoptosis

Cardiac glycosides can induce apoptosis (programmed cell death) in cancer cells through various mechanisms:

  • Upregulation of Death Receptors: They can increase the expression of death receptors like TRAIL-R1 (DR4) and TRAIL-R2 (DR5), making cancer cells more susceptible to apoptosis.

  • Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, favoring apoptosis.

  • Induction of Endoplasmic Reticulum (ER) Stress: Disruption of ion homeostasis can lead to ER stress, which can trigger apoptosis.

3.3.3. Cell Cycle Arrest

Cardiac glycosides can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often observed at the G2/M or G0/G1 phases of the cell cycle. For instance, digoxin and digitoxin (B75463) have been shown to cause G0/G1 phase arrest in ovarian cancer cells.[7]

Anticancer_Signaling cluster_inhibition Inhibition of Pro-Survival Pathways cluster_induction Induction of Pro-Death Pathways Uzarigenin_digitaloside Uzarigenin digitaloside PI3K_Akt PI3K/Akt/mTOR Uzarigenin_digitaloside->PI3K_Akt Inhibits NFkB NF-κB Uzarigenin_digitaloside->NFkB Inhibits STAT3 STAT3 Uzarigenin_digitaloside->STAT3 Inhibits Death_Receptors Upregulation of Death Receptors Uzarigenin_digitaloside->Death_Receptors Induces Bcl2_Family Modulation of Bcl-2 Family Uzarigenin_digitaloside->Bcl2_Family Induces ER_Stress ER Stress Uzarigenin_digitaloside->ER_Stress Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or G0/G1) Uzarigenin_digitaloside->Cell_Cycle_Arrest Induces Reduced_Proliferation Reduced Proliferation PI3K_Akt->Reduced_Proliferation Apoptosis Apoptosis NFkB->Apoptosis STAT3->Reduced_Proliferation Death_Receptors->Apoptosis Bcl2_Family->Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->Reduced_Proliferation

Fig. 3: Anticancer Signaling Pathways.

Conclusion and Future Directions

This compound, as a member of the cardiac glycoside family, holds significant therapeutic potential. Its well-established cardiotonic effects, coupled with the emerging evidence of potent anticancer activities for this class of compounds, make it a compelling subject for further investigation. While direct experimental data on this compound is currently sparse, the information gathered from closely related compounds provides a solid framework for future research.

To fully elucidate the biological activity spectrum of this compound, further studies are warranted. These should include:

  • Quantitative analysis of its cytotoxic effects against a broad panel of cancer cell lines to determine its IC50 values.

  • In-depth investigation of its specific effects on the signaling pathways implicated in cancer progression.

  • In vivo studies to evaluate its efficacy and safety in animal models of cardiac disease and cancer.

  • Comparative studies with other cardiac glycosides to understand the structure-activity relationships of the uzarigenin scaffold.

Such research will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Unveiling Uzarigenin Digitaloside: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of Uzarigenin digitaloside, a cardenolide glycoside with significant biological activity. This document outlines detailed experimental protocols, presents quantitative data in a clear, comparative format, and visualizes key biological pathways associated with this class of compounds.

Introduction

This compound, also known as Acoschimperoside N, is a naturally occurring cardiac glycoside found in various plant species, most notably in Nerium oleander. Like other cardiac glycosides, it consists of a steroid aglycone, Uzarigenin, attached to a sugar moiety. These compounds have a long history of medicinal use, primarily in the treatment of heart conditions, and are now being investigated for their potential in other therapeutic areas, including oncology. This guide focuses on the scientific methodologies required to isolate and study this potent bioactive molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its aglycone, Uzarigenin, is fundamental for its isolation and characterization.

PropertyThis compoundUzarigenin
Molecular Formula C₃₀H₄₆O₈C₂₃H₃₄O₄
Molecular Weight 534.7 g/mol 374.5 g/mol
Synonyms Acoschimperoside N-
CAS Number 61217-80-9466-09-1

Discovery and Isolation from Nerium oleander

The discovery of this compound is intrinsically linked to the broader investigation of the chemical constituents of medicinal plants like Nerium oleander. Its isolation from the roots of this plant involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Isolation of Uzarigenin from Nerium oleander Roots

3.1.1. Plant Material and Extraction

  • Air-dried and powdered roots of Nerium oleander are subjected to extraction with methylene (B1212753) chloride (CH₂Cl₂).

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

3.1.2. Chromatographic Purification

  • The crude extract is subjected to silica (B1680970) gel column chromatography.

  • The column is eluted with a gradient of petroleum ether and ethyl acetate (B1210297) (EtOAc), with increasing proportions of EtOAc.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified by repeated crystallization from hot methanol (B129727) to yield pure Uzarigenin.

Note: To isolate the glycoside, this compound, modifications to the polarity of the solvent system during chromatography would be necessary. A more polar solvent system would be required to elute the more polar glycosylated form.

Workflow for Isolation and Purification

G plant Nerium oleander Roots extraction Extraction (Methylene Chloride) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions purification Repeated Crystallization fractions->purification uzarigenin Pure Uzarigenin purification->uzarigenin

Figure 1: General workflow for the isolation of Uzarigenin.

Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueThis compound (Acoschimperoside N)Uzarigenin
Mass Spectrometry GC-MS data available in public databases.High-resolution mass spectrometry can confirm the molecular formula.
NMR Spectroscopy ¹H and ¹³C NMR data are essential for structural elucidation of the glycoside and the aglycone, and to determine the linkage of the sugar moiety.¹H and ¹³C NMR data have been reported, confirming the steroidal structure.

Biological Activity and Signaling Pathways

This compound, as a cardiac glycoside, is known to exert its biological effects primarily through the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events.

Mechanism of Action: Na⁺/K⁺-ATPase Inhibition

The primary molecular target of cardiac glycosides is the α-subunit of the Na⁺/K⁺-ATPase. By binding to this enzyme, this compound inhibits its pumping activity, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and increased cardiac contractility.

G cluster_membrane Cell Membrane pump Na+/K+-ATPase na_in [Na+]in pump->na_in Decreased Na+ efflux exchanger Na+/Ca2+ Exchanger ca_in [Ca2+]in exchanger->ca_in Increased Ca2+ influx uzarigenin This compound uzarigenin->pump Inhibits na_in->exchanger Alters gradient contractility Increased Cardiac Contractility ca_in->contractility

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uzarigenin digitaloside is a cardenolide glycoside, a class of naturally occurring steroids known for their potential therapeutic effects, particularly on cardiac tissue. As with other cardiac glycosides, there is a narrow therapeutic window, necessitating accurate and precise quantification methods for drug development, quality control, and pharmacokinetic studies. This application note details the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound.

Chemical Structure

[Image of the chemical structure of this compound would be placed here if image generation were possible. The structure consists of a steroid nucleus (uzarigenin) attached to a digitalose (B1209599) sugar moiety.]

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₀H₄₆O₈
Molecular Weight534.7 g/mol

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for pH adjustment)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 20 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes)% Acetonitrile% Water
0.04060
15.08020
17.04060
20.04060
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 40% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known quantity in methanol to achieve a concentration within the calibration range. For formulations, an extraction step may be necessary. For instance, tablets could be crushed, and the active ingredient extracted with methanol, followed by centrifugation and filtration.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.

1. System Suitability: Inject the standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

2. Linearity: Inject the working standard solutions in triplicate. Plot the average peak area against the concentration and determine the linearity by linear regression.

3. Accuracy (Recovery): Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be calculated.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

6. Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, subject a sample solution to forced degradation under the following conditions:

  • Acidic: 0.1 N HCl at 60°C for 24 hours

  • Basic: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80°C for 48 hours

  • Photolytic: Exposure to UV light (254 nm) for 24 hours

Analyze the stressed samples and ensure that the degradation products do not interfere with the main peak of this compound.

Data Presentation

Table 3: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0[Example: 1.1]
Theoretical Plates≥ 2000[Example: 6500]
% RSD of Peak Area≤ 2.0%[Example: 0.8%]
% RSD of Retention Time≤ 2.0%[Example: 0.3%]

Table 4: Method Validation Summary

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
LOD (µg/mL) [Example: 0.2]
LOQ (µg/mL) [Example: 0.6]

Visualizations

HPLC_Method_Development_Workflow A Define Analytical Target Profile B Literature Search & Prior Knowledge (e.g., Cardiac Glycosides) A->B C Select Initial HPLC Conditions (Column, Mobile Phase, Detector) B->C D Prepare Standard Solutions C->D E Method Optimization (Gradient, Flow Rate, Temperature) D->E F System Suitability Testing E->F Optimized? F->E No G Method Validation (ICH Guidelines) F->G Yes H Finalized Analytical Method G->H

Caption: HPLC Method Development Workflow.

Uzarigenin_Analysis_Protocol cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh this compound Reference Standard B Prepare Stock Solution (1000 µg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Filter all solutions (0.45 µm) C->E D Prepare Sample Solution (Dissolve/Extract in Methanol) D->E F Set HPLC Conditions (C18, Acetonitrile/Water Gradient, 220 nm) E->F G Inject Standards & Samples (10 µL) F->G H Acquire Chromatograms G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify this compound in Samples J->K

Caption: this compound Analysis Protocol.

Application Note and Protocol: Quantitative Analysis of Uzarigenin Digitaloside by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Uzarigenin digitaloside in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for research purposes, including pharmacokinetic studies and drug metabolism analysis. It outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative performance data is provided to illustrate the expected capabilities of the method.

Introduction

This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system. Accurate and sensitive quantification of this analyte in biological samples is crucial for preclinical and clinical research to understand its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This protocol details a robust method for the determination of this compound, leveraging the principles of reversed-phase chromatography and tandem mass spectrometry.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a solid-phase extraction procedure for the cleanup and concentration of this compound from a plasma matrix.

  • Plate/Cartridge Conditioning: Condition a C18 SPE plate or cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of plasma sample, add an appropriate volume of internal standard solution. Vortex mix and load the entire sample onto the conditioned SPE plate/cartridge.

  • Washing: Wash the SPE plate/cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection plate or tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation of this compound is achieved using a reversed-phase C18 column with a gradient elution.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    1.0 30
    5.0 95
    7.0 95
    7.1 30

    | 10.0 | 30 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection and quantification of this compound.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions:

This compound has a molecular weight of approximately 534.7 g/mol . The digitaloside sugar moiety (2,6-dideoxy-3-O-methyl-ribo-hexopyranose) has a molecular weight of about 162.18 g/mol . The fragmentation in the mass spectrometer is expected to involve the loss of this sugar moiety and subsequent dehydration of the Uzarigenin aglycone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound552.3 [M+NH4]+373.21003020
This compound552.3 [M+NH4]+355.21003025
Internal Standard (e.g., Digitoxin)782.4 [M+NH4]+635.11003020

Note: The selection of an appropriate internal standard is critical for accurate quantification. A stable isotope-labeled version of the analyte is ideal, but a structurally similar compound with different mass, such as Digitoxin, can also be used.

Data Presentation

The following table summarizes representative quantitative data from a validated LC-MS/MS method for a similar cardiac glycoside, which can be used as a benchmark for the this compound assay.

ParameterRepresentative Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 85%

Disclaimer: The data presented in this table is for illustrative purposes and is based on typical performance characteristics of LC-MS/MS assays for cardiac glycosides. Actual results for this compound may vary and should be determined through method validation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound-NH4+ [M+NH4]+ m/z 552.3 fragment1 Uzarigenin + H+ [Aglycone+H]+ m/z 373.2 precursor->fragment1 - Digitaloside - NH3 fragment2 [Aglycone+H - H2O]+ m/z 355.2 fragment1->fragment2 - H2O

Caption: Proposed fragmentation pathway of this compound in the mass spectrometer.

Application Notes and Protocols for Uzarigenin Digitaloside Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their historical use in treating heart conditions. Recently, cardiac glycosides have garnered significant attention for their potential as anti-cancer agents. These compounds exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This application note provides detailed protocols for assessing the in vitro cell viability and cytotoxicity of this compound using the widely accepted MTT and MTS colorimetric assays. Additionally, it outlines the key signaling pathways implicated in cardiac glycoside-induced cell death.

While specific cytotoxic data for this compound is not extensively available in the current literature, the provided protocols and data for other structurally related cardiac glycosides offer a strong framework for initiating research into its potential therapeutic applications.

Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cardiac glycosides across different human cancer cell lines, as determined by cell viability assays. This data provides a reference for the expected potency of compounds in this class.

Cardiac GlycosideCancer Cell LineCancer TypeIC50 (nM)
Digoxin HeLaCervical Cancer122
MDA-MB-231Breast Cancer70
HT-29Colon Cancer280
Ouabain HeLaCervical Cancer150
MDA-MB-231Breast Cancer90
Digitoxin HT-29Colon Cancer68
OVCAR3Ovarian Cancer120
K-562Leukemia6.4

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692).[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[4]

  • 96-well clear flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[1]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol

The MTS assay is a "one-step" colorimetric assay where the MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.[7] This eliminates the need for a solubilization step, making the assay more convenient than the MTT assay.[7]

Materials:

  • This compound (stock solution prepared in DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay Reagent (or similar MTS reagent)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • 96-well clear flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490 nm[7]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • MTS Reagent Addition and Incubation:

    • After the treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[5][7]

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[7] The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol, using the absorbance readings at 490 nm.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability using either the MTT or MTS assay.

G cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Attachment) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 24-72h (Treatment) C->D E Add MTT or MTS Reagent D->E F Incubate for 1-4h E->F G If MTT: Add Solubilization Solution F->G MTT Assay Only H Measure Absorbance (570nm for MTT, 490nm for MTS) F->H MTS Assay G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for MTT/MTS Cell Viability Assay.

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

Cardiac glycosides, including presumably this compound, initiate a signaling cascade that leads to apoptosis. The primary event is the inhibition of the Na+/K+-ATPase pump.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CG This compound Pump Na+/K+-ATPase CG->Pump Inhibition Na_in ↑ Intracellular Na+ Pump->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Calcineurin Calcineurin Activation Ca_in->Calcineurin Mito Mitochondrial Stress Ca_in->Mito NFAT NF-AT Activation Calcineurin->NFAT FasL ↑ FasL Gene Expression NFAT->FasL Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis FasL->Apoptosis

Caption: Cardiac Glycoside-Induced Apoptotic Pathway.

References

Application Note: In Vitro Anticancer Activity Screening of Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of cardiac conditions. Emerging evidence has highlighted their potential as potent anticancer agents.[1][2] These compounds have been shown to inhibit the growth of various cancer cell lines, often at nanomolar concentrations.[1][3] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, but downstream effects include the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][4] This application note provides a framework for the in vitro screening of cardiac glycosides to evaluate their cytotoxic and apoptotic effects on cancer cells.

Summary of Anticancer Activity

Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes representative IC50 values for Digitoxin against various human cancer cell lines.

Cell LineCancer TypeIC50 Value (nM)Assay Duration
TK-10Renal Adenocarcinoma< 20-33Not Specified
HeLaCervical Cancer2848 hours
A549Lung CancerNot SpecifiedNot Specified
MHCC97HHepatomaNot SpecifiedNot Specified
HCT116Colon CancerNot SpecifiedNot Specified
SKOV-3Ovarian CancerIC50 determined72 hours

Table 1: Representative IC50 values for the cardiac glycoside Digitoxin against various human cancer cell lines. Data compiled from multiple sources.[1][2][3]

Experimental Workflow and Key Assays

A typical workflow for screening the anticancer activity of a compound involves initial cytotoxicity screening, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis.

G cluster_assays Cytotoxicity & Mechanistic Assays cluster_results Data Analysis A Cancer Cell Line Culture (e.g., HeLa, A549, SKOV-3) B Treatment with Cardiac Glycoside (e.g., Digitoxin) (0.1 nM to 10 µM) A->B C Incubation Period (24, 48, 72 hours) B->C D Cell Viability Assay (MTT / LDH Assay) C->D E Apoptosis Analysis (Annexin V-FITC / PI Staining) C->E F Cell Cycle Analysis (Propidium Iodide Staining) C->F G Determine IC50 Value D->G H Quantify Apoptotic vs. Necrotic Cells E->H I Analyze Cell Cycle Phase Distribution (G0/G1, S, G2/M) F->I

Fig. 1: General experimental workflow for in vitro anticancer screening.

Postulated Signaling Pathway

Cardiac glycosides can induce apoptosis through caspase-mediated pathways.[4] Treatment can lead to cell cycle arrest, an increase in cellular fragments, and ultimately, programmed cell death.[2] The diagram below illustrates a plausible pathway for apoptosis induction.

G drug Cardiac Glycoside (e.g., Digitoxin) pump Na+/K+-ATPase Inhibition drug->pump stress Intracellular Ionic Imbalance & Cellular Stress pump->stress mito Mitochondrial Pathway Activation stress->mito casp9 Caspase-9 Activation mito->casp9 casp3 Caspase-3 Activation casp9->casp3 death Apoptosis (Cell Shrinkage, DNA Fragmentation) casp3->death

Fig. 2: Postulated signaling pathway for cardiac glycoside-induced apoptosis.

Detailed Experimental Protocols

Cell Culture
  • Culture human cancer cell lines (e.g., SKOV-3, HeLa) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before starting experiments.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[5]

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the cardiac glycoside (e.g., 0 nM to 1000 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding & Treatment: Seed cells in a 6-well plate and treat with the cardiac glycoside at its predetermined IC50 concentration for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.[2]

  • Seeding & Treatment: Seed cells in a 6-well plate and treat with the cardiac glycoside at its IC50 concentration for 24, 48, or 72 hours.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies have shown that cardiac glycosides can cause cell cycle arrest at the G0/G1 or G2/M phase.[2]

References

Uzarigenin Digitaloside: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin (B199929) digitaloside is a cardiac glycoside, a class of naturally derived compounds known for their effects on cardiac muscle. While research on this specific digitaloside is limited, the biological activities of its core components—the aglycone uzarigenin and other uzarigenin glycosides—provide a framework for potential research applications. Cardiac glycosides, as a class, are primarily recognized for their inhibition of the Na+/K+-ATPase pump, a mechanism that has been historically exploited for the treatment of heart failure.[1] However, recent research has unveiled their potential in other therapeutic areas, most notably in cancer.[1][2]

This document provides an overview of the known activities of uzarigenin and its derivatives, offering potential applications and experimental protocols for researchers interested in exploring the therapeutic potential of uzarigenin digitaloside. It is important to note that while the aglycone uzarigenin has shown significant anti-proliferative effects, some of its glycosides, such as Uzarin (uzarigenin 3-β-sophoroside), have not demonstrated anti-cancer activity in certain in vitro models.[3] This highlights the critical role of the sugar moiety in determining the biological function of the glycoside.

Potential Research Applications

  • Anti-cancer Agent: The primary area of investigation for uzarigenin and its derivatives is in oncology. Uzarigenin has demonstrated cytotoxic effects against various cancer cell lines.[1] Research applications could include screening this compound against a panel of cancer cell lines, investigating its mechanism of action, and exploring its potential in combination therapies.

  • Cardiotonic Agent: As a cardiac glycoside, this compound may possess cardiotonic properties. A study on a related compound, uzarigenin-glucoside-canaroside (B8757), showed digoxin-like pharmacological activity with a potentially better safety profile (less emetic action).[2] Research in this area could involve evaluating its inotropic effects on cardiac muscle preparations and assessing its electrophysiological properties.

  • Antiviral Agent: Cardiac glycosides have been reported to exhibit antiviral activities.[4] this compound could be investigated for its potential to inhibit the replication of various viruses.

Quantitative Data Summary

Due to the limited research specifically on this compound, the following table summarizes the anti-proliferative activity of the aglycone, uzarigenin, against various human cancer cell lines. This data can serve as a reference for designing initial screening experiments.

CompoundCell LineCancer TypeIC50 (µM)Reference
UzarigeninPC-3Prostate Cancer0.15[1]
UzarigeninDU145Prostate Cancer0.20[1]
UzarigeninLNCaPProstate Cancer0.25[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is for determining if the cytotoxic effects of this compound are mediated by apoptosis.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. In cancer cells, this disruption of ion homeostasis can trigger various downstream signaling pathways leading to apoptosis, cell cycle arrest, and inhibition of cell proliferation.

Below are diagrams illustrating the general mechanism of action of cardiac glycosides and a typical experimental workflow.

cardiac_glycoside_moa CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Leads to Apoptosis Apoptosis Ca_in->Apoptosis CellCycleArrest Cell Cycle Arrest Ca_in->CellCycleArrest Proliferation ↓ Cell Proliferation Ca_in->Proliferation experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (Western Blot, etc.) Apoptosis->Mechanism Toxicity Toxicity Studies Mechanism->Toxicity Efficacy Xenograft Model Efficacy Toxicity->Efficacy DrugDiscovery Compound Identification (this compound) DrugDiscovery->Cytotoxicity

References

Application Notes and Protocols for Uzarigenin Digitaloside Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside, also known as Uzarin, is a cardiac glycoside that has garnered interest for its potential therapeutic applications, including anticancer activities. Like other cardiac glycosides, its primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream effects, including an increase in intracellular calcium concentration, which can trigger apoptosis in cancer cells. This document provides a summary of the available data on the cytotoxic effects of Uzarigenin and its aglycone, along with detailed protocols for key experiments to study its biological activity.

Data Presentation

The cytotoxic activity of Uzarigenin, the aglycone of this compound, has been evaluated in several cancer cell lines. While data for this compound (Uzarin) is limited and sometimes contradictory, the information available for its aglycone provides a basis for further investigation.

Table 1: Cytotoxicity of Uzarigenin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
A549Human Lung AdenocarcinomaNot explicitly quantified, but demonstrated anticancer activity[1]
Prostate Cancer CellsProstate CancerPotent cytotoxic effects notedN/A
143BOsteosarcomaDid not inhibit cell proliferation or induce apoptosis (for Uzarin)[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. It is important to note that one study found Uzarin (the digitaloside) to be inactive in an osteosarcoma cell line[2].

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., A549, PC-3)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software.

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of the Na+/K+-ATPase enzyme.

Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain, a known cardiac glycoside) represents the Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • This compound

  • Ouabain (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP solution (10 mM)

  • Malachite green reagent for phosphate detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold assay buffer to a concentration that ensures a linear reaction rate.

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 10 µL of various concentrations of this compound (or vehicle control), and 10 µL of the diluted enzyme solution. For the positive control, use ouabain.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP to each well.

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Reaction Termination and Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using the malachite green reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound compared to the control.

Measurement of Intracellular Calcium Concentration

This protocol measures changes in intracellular calcium levels in response to this compound treatment.

Principle: Calcium-sensitive fluorescent dyes, such as Fura-2 AM or Fluo-4 AM, are used to monitor intracellular calcium concentrations. These dyes are cell-permeant and become fluorescent upon binding to calcium. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Materials:

  • Cancer cells

  • This compound

  • Fura-2 AM or Fluo-4 AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove the excess dye.

  • Compound Addition: Add this compound at the desired concentration to the cells.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time using a fluorescence microscope or a plate reader. For Fura-2, excitation is typically alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.

  • Data Analysis: The ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) is used to determine the relative change in intracellular calcium concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualization

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

CardiacGlycoside_Pathway cluster_cell Cancer Cell cluster_intracellular Intracellular Space CG Uzarigenin Digitaloside NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Mitochondria Mitochondria Ca_in->Mitochondria Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General signaling pathway of cardiac glycoside-induced apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

Experimental_Workflow cluster_assays Assays start Start cell_culture Seed Cancer Cells in 96-well plates start->cell_culture treatment Treat with Uzarigenin Digitaloside (various conc.) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) mtt_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for High-Throughput Screening of Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their therapeutic applications, historically in treating heart conditions. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in cells. This inhibition leads to a cascade of downstream effects, making cardiac glycosides, including this compound, promising candidates for drug discovery in various therapeutic areas, particularly oncology.

These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize the activity of this compound and other similar cardiac glycosides. The protocols focus on both target-based and phenotypic assays relevant to the known biological activities of this compound class.

Target Profile: Na+/K+-ATPase

The Na+/K+-ATPase is an ion pump found in the plasma membrane of all animal cells. It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process that is vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport. Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its function. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1][2]

High-Throughput Screening Protocols

Two primary HTS approaches are presented: a target-based assay focused on Na+/K+-ATPase inhibition and a cell-based phenotypic assay assessing cancer cell viability. A tertiary protocol for a more specialized screen on fibroblast differentiation is also included.

Protocol 1: Na+/K+-ATPase Inhibition HTS Assay (Rubidium Ion Uptake)

This assay provides a direct measure of Na+/K+-ATPase activity by quantifying the uptake of rubidium ions (Rb+), a surrogate for K+.[3][4] It is a non-radioactive and robust method suitable for HTS.

Objective: To quantify the inhibitory effect of this compound on Na+/K+-ATPase activity.

Principle: Na+/K+-ATPase actively transports Rb+ into cells. Inhibition of the pump by compounds like this compound will reduce Rb+ uptake, which can be measured by atomic absorption spectroscopy.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., CHO-K1) in T-75 flasks until 80-90% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in culture medium.

    • Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration gradient (e.g., from 1 nM to 100 µM).

    • Include a positive control (e.g., Ouabain) and a negative control (vehicle, e.g., 0.5% DMSO).

  • Assay Procedure:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of Rb+ uptake buffer containing 5.4 mM RbCl to each well.

    • Incubate for 1 hour at 37°C.

    • Stop the uptake by washing the cells four times with ice-cold wash buffer.

    • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to a new 96-well plate.

  • Data Acquisition and Analysis:

    • Measure the intracellular Rb+ concentration using an atomic absorption spectrophotometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundCell LineIC50 (µM)Z'-FactorReference
OuabainCHO-K194> 0.7[3]
UzarigeninA549 (Lung Cancer)Data not available-
UzarigeninPanc-1 (Pancreatic Cancer)Data not available-
Protocol 2: Cancer Cell Viability HTS Assay (MTT/Alamar Blue)

This phenotypic assay assesses the cytotoxic effects of this compound on cancer cell lines.[5][6]

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan (B1609692) product or reduce resazurin (B115843) (Alamar Blue) to the fluorescent resorufin. The amount of color or fluorescence is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., SKOV-3 ovarian cancer, A549 lung cancer) in appropriate media.[6]

    • Seed 5 x 10^3 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • Viability Assessment (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • Read the absorbance at 570 nm.

  • Viability Assessment (Alamar Blue):

    • Add 10 µL of Alamar Blue reagent to each well and incubate for 2-4 hours.

    • Measure fluorescence with excitation at 560 nm and emission at 590 nm.

Data Presentation:

CompoundCell LineIC50 (nM)AssayReference
DigoxinSKOV-3 (Ovarian Cancer)~10-100MTT[6]
DigitoxinSKOV-3 (Ovarian Cancer)~10-100MTT[6]
UzarigeninVarious Pancreatic Cancer Lines~10-1000Alamar Blue[5]

Note: The presented IC50 values are for related cardiac glycosides to illustrate the expected potency.

Protocol 3: Inhibition of TGF-β-Induced Fibroblast to Myofibroblast Differentiation

Cardiac glycosides have been shown to inhibit the differentiation of fibroblasts into cancer-associated fibroblasts (CAFs), a process often induced by TGF-β.[7]

Objective: To screen for the inhibitory effect of this compound on TGF-β-induced myofibroblast differentiation.

Principle: TGF-β induces the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. This can be quantified using immunofluorescence and high-content imaging.

Experimental Protocol:

  • Cell Culture:

    • Culture human lung fibroblasts (e.g., IMR90) in appropriate media.[8]

    • Seed cells in a 96-well imaging plate and allow them to adhere.

  • Compound and Cytokine Treatment:

    • Pre-treat cells with serial dilutions of this compound for 1 hour.

    • Add TGF-β1 (e.g., 2 ng/mL) to induce differentiation and incubate for 48 hours.[8]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against α-SMA.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the intensity of α-SMA staining per cell.

    • Determine the concentration-dependent inhibition of α-SMA expression.

Data Presentation:

CompoundCell LineTGF-β1 IC50 (nM)EndpointReference
DigoxinWPMY-1 (Fibroblast)30Fibronectin Expression[7]
StrophanthinWPMY-1 (Fibroblast)40Fibronectin Expression[7]
Lanatoside CWPMY-1 (Fibroblast)110Fibronectin Expression[7]

Visualizations

Signaling Pathway of Cardiac Glycoside Action

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaK_ATPase Na+/K+-ATPase Na_in [Na+]i ↑ NaK_ATPase->Na_in Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ NCX->Ca_in Reduced Ca2+ Efflux Uzarigenin Uzarigenin Digitaloside Uzarigenin->NaK_ATPase Inhibition Na_out Na+ K_out K+ Ca_out Ca2+ Na_in->NCX Altered Gradient Downstream Downstream Signaling (e.g., Apoptosis, Cell Cycle Arrest) Ca_in->Downstream

Caption: Signaling pathway of this compound.

HTS Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells Plate Cells in Microplate Treat_Cells Treat Cells with Compounds Plate_Cells->Treat_Cells Prepare_Compounds Prepare Compound Dilution Series Prepare_Compounds->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_Reagents Add Assay Reagents (e.g., MTT, Rb+) Incubate->Add_Reagents Read_Plate Read Plate (Absorbance/Fluorescence) Add_Reagents->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Dose_Response Generate Dose-Response Curves & IC50 Calculate_Inhibition->Dose_Response

Caption: General high-throughput screening workflow.

References

Application Notes & Protocols for Proteomics and Metabolomics Analysis of Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uzarigenin digitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their significant effects on heart tissue. While the primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, the broader cellular and systemic effects are not fully elucidated. This document outlines detailed protocols for the application of proteomics and metabolomics to investigate the molecular mechanisms of this compound. By employing a multi-omics approach, researchers can uncover novel protein targets, signaling pathways, and metabolic alterations induced by this compound, thereby providing a comprehensive understanding of its pharmacological profile. This approach is crucial for evaluating its therapeutic potential and identifying potential off-target effects.

Quantitative Data Summary

The following tables represent hypothetical quantitative data from proteomics and metabolomics experiments on cultured cardiomyocytes treated with this compound (10 µM) for 24 hours.

Table 1: Selected Differentially Expressed Proteins in Cardiomyocytes Treated with this compound

Protein NameGene SymbolFold Changep-valuePutative Function
Sodium/potassium-transporting ATPase subunit alpha-1ATP1A1-2.50.001Target of cardiac glycosides
Calcium-transporting ATPase type 2C member 1ATP2C1+1.80.005Calcium homeostasis
Myosin-7MYH7+2.10.003Cardiac muscle contraction
B-cell lymphoma 2BCL2-1.90.010Apoptosis regulation
Caspase-3CASP3+2.30.008Apoptosis execution
Heat shock protein 70HSP70+1.70.015Cellular stress response
Glucose-6-phosphate 1-dehydrogenaseG6PD+1.50.021Pentose phosphate (B84403) pathway

Table 2: Selected Differentially Regulated Metabolites in Cardiomyocytes Treated with this compound

Metabolite NamePathwayFold Changep-valuePutative Role
Glucose-6-phosphateGlycolysis-2.20.002Energy metabolism
LactateFermentation+3.10.001Anaerobic metabolism
ATPEnergy Currency-1.80.004Cellular energy
Glutathione (GSH)Antioxidant-2.00.009Oxidative stress
Ribose-5-phosphatePentose Phosphate+1.60.012Nucleotide synthesis
CitrateTCA Cycle-1.70.018Aerobic respiration
SuccinateTCA Cycle+1.90.015Mitochondrial function

Experimental Protocols

I. Proteomics Analysis of this compound-Treated Cardiomyocytes

This protocol details a bottom-up proteomics workflow to identify and quantify protein expression changes.[1][2]

1. Cell Culture and Treatment:

  • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in appropriate media.
  • Treat cells with 10 µM this compound or vehicle control (0.1% DMSO) for 24 hours.
  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

2. Protein Extraction and Digestion:

  • Lyse cell pellets in RIPA buffer with protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.
  • Take 100 µg of protein from each sample and perform in-solution trypsin digestion.

3. LC-MS/MS Analysis:

  • Analyze peptide samples using a Thermo Scientific Orbitrap Exploris 240 mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[2]
  • Separate peptides on a C18 column with a gradient of acetonitrile (B52724).
  • Acquire data in a data-dependent acquisition (DDA) mode.

4. Data Analysis:

  • Process raw MS data using a software suite like MaxQuant or Proteome Discoverer.[3]
  • Search spectra against the human UniProt database.
  • Perform label-free quantification (LFQ) and statistical analysis to identify differentially expressed proteins.

II. Metabolomics Analysis of this compound-Treated Cardiomyocytes

This protocol outlines an untargeted metabolomics workflow to profile metabolic changes.[4][5]

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment protocol as in the proteomics experiment.

2. Metabolite Extraction:

  • Quench metabolism by adding ice-cold 80% methanol (B129727) to the cell culture plates.
  • Scrape cells and collect the extract.
  • Centrifuge to pellet debris and collect the supernatant containing metabolites.

3. LC-MS/MS Analysis:

  • Analyze metabolite extracts using an Agilent 6545 Q-TOF LC/MS system.
  • Separate metabolites using a HILIC column with a gradient of acetonitrile and water.
  • Acquire data in both positive and negative ionization modes.

4. Data Analysis:

  • Process raw data using software such as XCMS or MetaboAnalyst.
  • Perform peak picking, alignment, and annotation against metabolite databases like METLIN or HMDB.
  • Use statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomics Workflow cluster_metabolomics Metabolomics Workflow cluster_integration Data Integration & Interpretation cell_culture Cardiomyocyte Culture treatment This compound Treatment (10 µM, 24h) cell_culture->treatment harvest Cell Harvesting treatment->harvest protein_extraction Protein Extraction & Digestion harvest->protein_extraction metabolite_extraction Metabolite Extraction harvest->metabolite_extraction lcms_proteomics LC-MS/MS Analysis protein_extraction->lcms_proteomics data_analysis_proteomics Data Analysis (MaxQuant) lcms_proteomics->data_analysis_proteomics protein_id Protein Identification & Quantification data_analysis_proteomics->protein_id pathway_analysis Pathway Analysis protein_id->pathway_analysis lcms_metabolomics LC-MS/MS Analysis metabolite_extraction->lcms_metabolomics data_analysis_metabolomics Data Analysis (XCMS) lcms_metabolomics->data_analysis_metabolomics metabolite_id Metabolite Identification & Quantification data_analysis_metabolomics->metabolite_id metabolite_id->pathway_analysis biological_interpretation Biological Interpretation pathway_analysis->biological_interpretation

Caption: Multi-omics experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cluster_downstream Downstream Effects uzarigenin Uzarigenin Digitaloside na_k_pump Na+/K+-ATPase uzarigenin->na_k_pump Inhibition na_in [Na+]i ↑ na_k_pump->na_in ncx Na+/Ca2+ Exchanger ca_in [Ca2+]i ↑ ncx->ca_in leads to na_in->ncx Alters gradient ca_sr [Ca2+]SR ↑ ca_in->ca_sr Uptake contraction ↑ Myofilament Contraction ca_in->contraction apoptosis Apoptosis ca_in->apoptosis stress_response Stress Response ca_in->stress_response ca_sr->ca_in Release

Caption: Putative signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Uzarigenin Digitaloside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Uzarigenin digitaloside from plant sources. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound?

A1: Uzarigenin and its glycosides, including this compound, are primarily found in plants of the Apocynaceae family. Notable sources include Calotropis procera and various species of the Digitalis genus, such as Digitalis isabelliana.

Q2: What is the general principle behind the extraction of this compound?

A2: The extraction of this compound, a cardiac glycoside, typically involves the initial disruption of plant cells to release the secondary metabolites. This is followed by solvent extraction, where a suitable solvent is used to dissolve the target compound. Subsequent purification steps are then employed to remove unwanted compounds and isolate the this compound.

Q3: Which solvents are most effective for extracting this compound?

A3: Alcohols, particularly methanol (B129727) and ethanol (B145695), are commonly used for the extraction of cardiac glycosides.[1][2][3] The choice of solvent may be optimized based on the specific plant material and the desired purity of the extract. Aqueous alcohol solutions (e.g., 70% ethanol) are also frequently employed.[4]

Q4: How can I improve the yield of this compound during extraction?

A4: Optimizing several factors can enhance the extraction yield. These include selecting the appropriate plant part, proper drying of the plant material to prevent enzymatic degradation, grinding the material to increase surface area, choosing the optimal solvent system, and controlling the extraction temperature and duration.[1][2][3] Advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also significantly improve efficiency.[3]

Q5: What are the critical steps for purifying the crude extract?

A5: Purification of the crude extract is essential to isolate this compound. Common purification techniques include solvent partitioning (liquid-liquid extraction) to separate compounds based on their differential solubility in immiscible solvents, followed by chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC) for high-purity isolation.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Improper plant material preparation: Inadequate drying leading to enzymatic degradation of the glycoside. Insufficient grinding resulting in poor solvent penetration. 2. Suboptimal extraction conditions: Incorrect solvent choice, temperature, or extraction time. 3. Degradation of the target compound: Exposure to high temperatures or extreme pH during the process.[2]1. Optimize plant material preparation: Dry the plant material at a controlled temperature (e.g., 40-60°C) to inactivate enzymes.[1][5] Grind the dried material into a fine powder to maximize surface area. 2. Systematically optimize extraction parameters: Perform small-scale trials to test different solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures. Evaluate the effect of temperature and extraction duration. 3. Ensure gentle processing conditions: Avoid excessive heat during solvent evaporation by using a rotary evaporator under reduced pressure. Maintain a neutral pH unless a specific pH is required for separation.
Poor Separation during Chromatography 1. Inappropriate stationary or mobile phase: The chosen chromatography system may not be suitable for separating this compound from other closely related compounds. 2. Column overloading: Applying too much crude extract to the column. 3. Co-elution with pigments and other impurities: Compounds like chlorophyll (B73375) can interfere with the separation.[6]1. Optimize the chromatographic method: Experiment with different solvent systems (mobile phases) and stationary phases (e.g., silica (B1680970) gel, reversed-phase C18). A gradient elution may provide better resolution than an isocratic one. 2. Determine the optimal sample load: Perform loading studies to find the maximum amount of extract that can be separated effectively on your column. 3. Pre-purify the extract: Use a preliminary purification step, such as solid-phase extraction (SPE) or solvent partitioning, to remove major impurities before performing column chromatography.
Compound Instability or Degradation in Extract 1. Enzymatic activity: Residual active enzymes in the plant material can degrade the glycosides. 2. Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions, or by enzymatic action.1. Deactivate enzymes: Ensure the plant material is thoroughly dried at an appropriate temperature (e.g., 60°C) immediately after harvesting to denature enzymes.[2] 2. Control pH and temperature: Maintain neutral pH and moderate temperatures throughout the extraction and purification process to prevent hydrolysis. Store extracts at low temperatures (4°C for short-term, -20°C for long-term).

Quantitative Data Summary

The yield of this compound is influenced by various extraction parameters. The following table provides an example of how drying temperature can affect the overall extraction yield of phytochemicals, which is a critical preliminary step for optimizing the subsequent extraction of the target compound.

Drying Temperature (°C)Extraction Time (minutes)Total Extraction Yield (%)
4052027.86
50-30.54
60-33.99
70--
80133.33-
Data adapted from a study on the effect of drying temperatures on the extraction yield of Phaleria macrocarpa fruits.[5]

Experimental Protocols

Protocol 1: General Extraction of Cardiac Glycosides

This protocol provides a general method for the extraction of cardiac glycosides from plant material, which can be adapted for this compound.

1. Plant Material Preparation:

  • Dry the fresh plant material (e.g., leaves) in a well-ventilated oven at a controlled temperature of 40-60°C to inactivate enzymes and prevent degradation of the glycosides.[1][5]

  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent penetration.

2. Extraction:

  • Macerate the powdered plant material in 70% ethanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.[4]

  • Alternatively, perform Soxhlet extraction with methanol for a more exhaustive extraction.

  • After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

3. Purification:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[7]

  • The resulting crude extract can be further purified by liquid-liquid partitioning. For instance, the extract can be suspended in water and partitioned against a non-polar solvent like petroleum ether to remove fats and waxes, followed by extraction of the aqueous layer with a more polar solvent like a chloroform-ethanol mixture to isolate the glycosides.[7]

  • For high-purity isolation, the partially purified extract should be subjected to column chromatography on silica gel or a similar stationary phase, eluting with a suitable solvent gradient (e.g., a gradient of methanol in chloroform).[7]

Visualizations

Uzarigenin Biosynthesis Pathway

The biosynthesis of Uzarigenin, the aglycone of this compound, involves a series of enzymatic reactions. The following diagram illustrates a simplified proposed pathway highlighting key enzymes.

Uzarigenin_Biosynthesis Steroid Precursor Steroid Precursor Pregnenolone Pregnenolone Steroid Precursor->Pregnenolone Multiple Enzymatic Steps Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Uzarigenin Uzarigenin Progesterone->Uzarigenin Series of Hydroxylations, Reductions, and Lactonization (involving P450s, Reductases)

Caption: Simplified proposed biosynthetic pathway of Uzarigenin from a steroid precursor.

General Extraction and Purification Workflow

The following diagram outlines the logical workflow for the extraction and purification of this compound from plant material.

Extraction_Workflow Start Plant Material Prep Drying and Grinding Start->Prep Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Prep->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification Crude_Extract->Purification Solvent_Part Solvent Partitioning Purification->Solvent_Part Initial Cleanup Chromatography Column Chromatography / HPLC Solvent_Part->Chromatography Fractionation Final_Product Pure this compound Chromatography->Final_Product

Caption: General workflow for the extraction and purification of this compound.

References

Technical Support Center: Uzarigenin Digitaloside Solubility Enhancement for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uzarigenin (B199929) digitaloside and other related cardiac glycosides. The focus is on overcoming solubility challenges to ensure reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: My uzarigenin digitaloside is precipitating when I dilute my DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent stock is diluted into an aqueous solution where it is less soluble. This compound, like many cardiac glycosides, has limited aqueous solubility. Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically well below 1%, as higher concentrations can be cytotoxic and may not be sufficient to maintain solubility upon high dilution.[1]

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of medium, try adding the aqueous medium to the stock solution dropwise while vortexing.[2] Alternatively, add the stock solution to the medium with continuous and vigorous stirring.[2]

  • Use a Co-solvent System: In some cases, a mixture of solvents can better maintain the solubility of a compound compared to a single solvent.[1]

  • Employ Solubilizing Excipients: Surfactants or cyclodextrins can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[1]

  • Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the stock solution can transiently increase solubility.[1][2]

Q2: What are the best solvents for dissolving this compound?

A2: Cardiac glycosides are generally slightly soluble in water and ethyl ether but have higher solubility in aqueous solutions of methanol (B129727) and ethanol.[3] The aglycone, uzarigenin, is more soluble in organic solvents.[4] For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds.[1] Ethanol and methanol are also viable options.[3][5] A patent for a mixture of uzarigenin glycosides also mentions that the crystalline mixture is water-soluble, though quantitative data is not provided.[6]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: This approach is effective if your compound has ionizable groups.[1] The structure of this compound does not contain strongly acidic or basic functional groups, so pH modification may have a limited effect on its solubility. However, it is important to maintain a stable pH in your assay buffer, as pH shifts during an experiment can affect the solubility of your compound.

Q4: My bioassay results with this compound are inconsistent. Could this be related to solubility?

A4: Yes, poor solubility is a major cause of inconsistent results in biological assays.[2] If the compound precipitates, the actual concentration in solution is unknown and lower than intended, leading to variability in the observed biological effect.[2] It is crucial to visually inspect your solutions for any signs of precipitation before and during the experiment.

Q5: What is the primary mechanism of action for uzarigenin and its glycosides?

A5: The primary molecular target of cardiac glycosides, including uzarigenin and its derivatives, is the Na+/K+-ATPase pump.[1][4][7] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium, affecting cellular processes like muscle contraction and signaling.[7] In cancer cells, this inhibition can trigger various downstream signaling pathways, leading to apoptosis and cell cycle arrest.[8]

Troubleshooting Guides

Issue 1: Visible Precipitate in the Well Plate After Adding this compound

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay medium.

  • Solution:

    • Reduce Final Concentration: Perform a dose-response experiment starting from a lower concentration to determine the maximum soluble concentration under your experimental conditions.

    • Optimize Solvent Concentration: If using DMSO, ensure the final concentration is at a non-toxic level (typically <0.5%) but sufficient to aid solubility.[2]

    • Use Solubility Enhancers: Consider incorporating solubilizing agents like cyclodextrins into your assay buffer.

Issue 2: No Biological Effect Observed at Expected Concentrations

  • Possible Cause: The compound may have precipitated out of solution, leading to a lower-than-intended effective concentration.

  • Solution:

    • Verify Solubility: Prepare your final working solution and centrifuge it at high speed. Measure the concentration of the supernatant to determine the actual soluble concentration.

    • Improve Solubilization Protocol: Implement the modified dilution techniques described in the FAQs, such as adding the medium to the stock solution or using vigorous vortexing during dilution.[2]

    • Check Compound Integrity: Ensure your stock solution has been stored correctly and has not degraded.

Data Presentation

Table 1: Qualitative Solubility of Cardiac Glycosides

Solvent/SystemSolubilityReference
WaterSlightly Soluble[3]
Aqueous MethanolHighly Soluble[3]
Aqueous EthanolHighly Soluble[3]
Ethyl EtherSlightly Soluble[3]
ChloroformSlightly Soluble[3]
DMSOGenerally Soluble[2]

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent system to better solvate the compound.Simple to implement, effective for many compounds.Can be toxic to cells at higher concentrations.
pH Adjustment Ionizes acidic or basic groups on the compound to increase aqueous solubility.Can be very effective for ionizable compounds.Limited applicability for neutral compounds like this compound.
Surfactants Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.Can significantly increase apparent solubility.May interfere with some biological assays or be cytotoxic.
Cyclodextrins Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.Generally well-tolerated by cells, can improve stability.Requires optimization of the compound-to-cyclodextrin ratio.
Particle Size Reduction Increases the surface area of the compound, leading to a faster dissolution rate.Can improve the rate of dissolution.Does not increase the equilibrium solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[1]

  • Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1]

  • Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Bioassays

  • Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.[1]

  • Vortexing and Addition: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]

  • Continued Mixing: Continue to mix for an additional 30 seconds.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells or assay plate.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Bioassays cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis cluster_troubleshooting Troubleshooting stock Prepare Concentrated Stock in DMSO working Dilute to Working Concentration in Aqueous Medium stock->working Vortexing add_to_cells Add Working Solution to Cells working->add_to_cells No Precipitation precipitate Precipitation? working->precipitate incubation Incubate for Desired Time add_to_cells->incubation readout Perform Assay Readout (e.g., Viability, Apoptosis) incubation->readout data_analysis Data Analysis readout->data_analysis precipitate->stock Adjust Stock/Dilution

Caption: Workflow for preparing and using this compound in bioassays.

signaling_pathway Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus uzarigenin Uzarigenin Digitaloside nak_atpase Na+/K+-ATPase uzarigenin->nak_atpase Inhibits src Src nak_atpase->src Activates egfr EGFR src->egfr Transactivates ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt apoptosis Apoptosis ras_raf_mek_erk->apoptosis cell_cycle_arrest Cell Cycle Arrest ras_raf_mek_erk->cell_cycle_arrest pi3k_akt->apoptosis Modulates pi3k_akt->cell_cycle_arrest Modulates

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Uzarigenin Digitaloside Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Uzarigenin digitaloside.

Frequently Asked Questions (FAQs)

Q1: What is a common solvent system for crystallizing this compound?

A1: A frequently used solvent system for the crystallization of Uzarigenin glycosides is aqueous methanol (B129727). Recrystallization from aqueous methanol can yield fine, colorless needles[1]. The ratio of methanol to water will need to be optimized for your specific sample and scale.

Q2: What are the general solubility properties of glycosides like this compound?

A2: Glycosides are generally water-soluble and insoluble in most non-polar organic solvents[2][3]. However, they can often be dissolved in alcohols[2]. The aglycone part of the molecule is typically insoluble in water but soluble in organic solvents[2]. This dual solubility nature is crucial when selecting a crystallization solvent system.

Q3: My this compound fails to crystallize. What are the initial troubleshooting steps?

A3: Failure to crystallize is a common issue in natural product purification. Here are some initial steps to take:

  • Increase Concentration: Your solution may be undersaturated. Try to slowly evaporate the solvent to increase the concentration of the compound.

  • Induce Nucleation: Introduce a seed crystal if you have one. Alternatively, scratching the inside of the glassware with a glass rod at the liquid-air interface can sometimes induce nucleation.

  • Check Purity: Impurities can significantly inhibit crystallization[4]. Consider further purification of your sample using techniques like column chromatography.

  • Change Solvent System: The current solvent may not be ideal. Experiment with different solvent systems, such as ethanol-water, acetone-water, or other alcohol-based mixtures.

Q4: The crystals I obtained are very small or needle-like. How can I grow larger crystals?

A4: The rate of crystallization significantly impacts crystal size. To obtain larger crystals, you need to slow down the crystallization process.

  • Slow Cooling: If using a cooling crystallization method, decrease the rate of cooling. A slower temperature drop allows for more ordered crystal growth.

  • Slow Evaporation: If using an evaporation method, reduce the rate of solvent evaporation by loosely covering the crystallization vessel.

  • Reduce Supersaturation: A highly supersaturated solution can lead to rapid nucleation and the formation of many small crystals. Try starting with a solution that is just saturated at a higher temperature and then cool it slowly.

Q5: My crystallization yields an oil or amorphous solid instead of crystals. What should I do?

A5: "Oiling out" or the formation of an amorphous precipitate can occur when the supersaturation is too high or when the compound has a low melting point relative to the crystallization temperature.

  • Reduce Supersaturation: Try using a more dilute solution.

  • Change Solvent: The solvent may be too "good" a solvent for your compound. Try adding an anti-solvent (a solvent in which your compound is less soluble) dropwise to your solution to induce crystallization.

  • Lower the Temperature: If the compound has a low melting point, conduct the crystallization at a lower temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Crystals Form - Solution is not supersaturated.- Presence of impurities inhibiting nucleation.- Inappropriate solvent.- Slowly evaporate the solvent to increase concentration.- Add a seed crystal or scratch the flask.- Re-purify the sample.- Experiment with different solvent systems (e.g., ethanol-water, acetone-water).
Formation of Small, Poorly-Defined Crystals - Rapid nucleation due to high supersaturation.- Fast cooling or evaporation rate.- Decrease the initial concentration of the solution.- Slow down the cooling or evaporation process.- Consider using a solvent system with slightly higher solubility.
"Oiling Out" or Amorphous Precipitate - Solution is excessively supersaturated.- The compound's melting point is below the crystallization temperature.- Use a more dilute solution.- Add an anti-solvent dropwise to induce controlled precipitation.- Lower the crystallization temperature.
Low Crystal Yield - Incomplete crystallization.- Significant solubility of the compound in the mother liquor.- Allow more time for crystallization.- Cool the solution to a lower temperature before filtration.- Optimize the solvent/anti-solvent ratio to minimize solubility at the final temperature.
Crystals are Colored or Appear Impure - Co-crystallization with impurities.- Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize.- Consider an additional purification step (e.g., charcoal treatment) before crystallization.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization of this compound

Objective: To obtain crystals of this compound by slow evaporation of a solvent.

Materials:

  • Purified this compound

  • Methanol

  • Deionized water

  • Crystallization dish or beaker

  • Watch glass or parafilm

Methodology:

  • Dissolve the purified this compound in a minimal amount of methanol.

  • Slowly add deionized water dropwise until the solution becomes slightly turbid. This indicates the point of saturation.

  • Add a few more drops of methanol to re-clarify the solution.

  • Transfer the solution to a clean crystallization dish.

  • Cover the dish with a watch glass or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Place the dish in a vibration-free location at a constant temperature.

  • Monitor for crystal formation over several days to weeks.

Protocol 2: Cooling Crystallization of this compound

Objective: To obtain crystals of this compound by cooling a saturated solution.

Materials:

  • Purified this compound

  • Ethanol (B145695)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Insulated container (e.g., Dewar flask)

Methodology:

  • In an Erlenmeyer flask, dissolve the this compound in a minimal amount of ethanol at room temperature.

  • Gently heat the solution while stirring to ensure the compound is fully dissolved.

  • Slowly add hot deionized water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution at an elevated temperature.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container.

  • Once at room temperature, you may transfer the flask to a refrigerator or cold room to further decrease the temperature and maximize crystal yield.

  • Collect the crystals by filtration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crystallization Crystallization Methods cluster_harvest Crystal Harvesting start Start with Purified this compound dissolve Dissolve in a Suitable Solvent (e.g., Methanol, Ethanol) start->dissolve saturate Create a Saturated or Slightly Supersaturated Solution dissolve->saturate slow_evap Slow Evaporation saturate->slow_evap cooling Slow Cooling saturate->cooling vapor_diffusion Vapor Diffusion saturate->vapor_diffusion harvest Harvest Crystals (Filtration) slow_evap->harvest cooling->harvest vapor_diffusion->harvest wash Wash with Cold Solvent harvest->wash dry Dry Crystals wash->dry end Characterize Crystals dry->end

Caption: A general experimental workflow for the crystallization of this compound.

troubleshooting_flowchart cluster_no_xtal Troubleshooting: No Crystals cluster_poor_xtal Troubleshooting: Poor Crystal Quality start Crystallization Attempted q1 Did crystals form? start->q1 no_crystals No Crystals q1->no_crystals No yes_crystals Crystals Formed q1->yes_crystals Yes check_saturation Increase Concentration (Evaporate Solvent) no_crystals->check_saturation q2 Are the crystals of good quality? yes_crystals->q2 induce_nucleation Induce Nucleation (Seed Crystal, Scratching) check_saturation->induce_nucleation check_purity Re-purify Sample induce_nucleation->check_purity change_solvent Try a Different Solvent System check_purity->change_solvent poor_quality Poor Quality (Small, Oily, Amorphous) q2->poor_quality No good_quality Good Quality Crystals q2->good_quality Yes slow_down Slow Down Crystallization Rate (Slower Cooling/Evaporation) poor_quality->slow_down end Successful Crystallization good_quality->end adjust_concentration Adjust Concentration slow_down->adjust_concentration add_antisolvent Use an Anti-solvent adjust_concentration->add_antisolvent

Caption: A troubleshooting decision tree for this compound crystallization.

References

Technical Support Center: Enhancing Uzarigenin Digitaloside Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Uzarigenin digitaloside, focusing on improving its bioavailability.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and offers potential solutions and detailed protocols.

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Question: We are observing very low and inconsistent plasma concentrations of this compound in our rodent model after oral gavage. What could be the cause, and how can we improve this?

Answer: Low and variable oral bioavailability is a common challenge for cardiac glycosides like this compound. This is often attributed to poor aqueous solubility and/or low membrane permeability. The variability can also be influenced by gastrointestinal tract conditions. Here are several strategies to address this issue:

Potential Causes & Solutions:

  • Poor Aqueous Solubility: this compound, like many cardiac glycosides, is likely to have low water solubility, which is a rate-limiting step for absorption.

  • Low Permeability: The molecule's characteristics may lead to poor permeation across the intestinal epithelium.

  • Gastrointestinal Degradation/Metabolism: The compound might be degraded by gastric acid or metabolized by gut microbiota.[1][2]

Recommended Formulation Strategies:

  • Co-solvent Systems: For initial in vivo screens, a simple co-solvent system can be employed to enhance solubility.

  • Lipid-Based Formulations: These can improve absorption by utilizing lipid absorption pathways.[3]

  • Amorphous Solid Dispersions: This is an effective method for significantly improving the dissolution rate and apparent solubility of poorly soluble compounds.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol is suitable for early-stage in vivo studies to assess the intrinsic oral bioavailability of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO. For example, create a stock solution of 10-20 mg/mL.

  • In a separate tube, prepare the vehicle by mixing PEG400 and saline. A common ratio is 60% PEG400 and 40% saline.

  • Slowly add the this compound stock solution in DMSO to the PEG400/saline vehicle while vortexing to create the final dosing solution. The final concentration of DMSO should ideally be below 10% of the total volume.

  • Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle composition or reduce the final concentration of the compound.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG)[3]

  • Surfactant (e.g., Cremophor® EL or Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)[3]

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Dissolve this compound in the selected SEDDS formulation. Gentle heating and vortexing may be required.

  • To test the self-emulsification properties, add a small volume of the SEDDS formulation to water and observe the formation of a stable emulsion.

  • The final formulation can be administered orally in gelatin capsules or via gavage.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of Uzarigenin and its digitaloside?

PropertyUzarigeninThis compoundReference
Molecular Formula C₂₃H₃₄O₄C₃₀H₄₆O₈[6][7]
Molecular Weight 374.5 g/mol 534.7 g/mol [6][7]
XLogP3 (Lipophilicity) 2.62.1[6][7]
Solubility Expected to be poorly soluble in water. Soluble in DMSO.[8]Expected to have low water solubility.
BCS Class (Predicted) Likely Class II or IV (Low Solubility, Variable Permeability).[4] This is a common characteristic for many natural product-based compounds.Likely Class II or IV. The addition of the digitaloside sugar moiety may slightly increase aqueous solubility but could also impact permeability.

Q2: What analytical methods are suitable for quantifying this compound in plasma samples?

A2: High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying cardiac glycosides in biological matrices. A validated LC-MS/MS method will be crucial for obtaining reliable pharmacokinetic data.

Q3: Are there any known drug-drug interactions to be aware of?

A3: While specific interaction studies for this compound are not available, cardiac glycosides as a class are known for interactions. For instance, co-administration of antibiotics can alter gut microbiota, which may affect the metabolism of the glycoside and lead to altered plasma concentrations.[1] It is important to consider the potential for such interactions in your experimental design.

Q4: How does the metabolism of cardiac glycosides typically occur?

A4: The metabolism of cardiac glycosides can be complex and varies between different compounds. Key metabolic pathways can include:

  • Cleavage of sugar moieties: The digitaloside sugar may be cleaved in the liver or by gut bacteria.[9]

  • Conjugation: Glucuronidation and/or sulfation can occur.[9]

  • Hydroxylation: The steroid core can undergo hydroxylation.[9]

The extent of metabolism will influence the compound's half-life and clearance.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK formulation_strategy Select Formulation Strategy (Co-solvent, SEDDS, Solid Dispersion) prepare_formulation Prepare Formulation formulation_strategy->prepare_formulation characterize_formulation Characterize Formulation (Solubility, Stability) prepare_formulation->characterize_formulation animal_dosing Animal Dosing (Oral Gavage) characterize_formulation->animal_dosing Optimized Formulation blood_sampling Blood Sampling (Time Course) animal_dosing->blood_sampling plasma_processing Plasma Processing blood_sampling->plasma_processing bioanalysis LC-MS/MS Analysis plasma_processing->bioanalysis Plasma Samples pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis data_interpretation Data Interpretation & Refinement pk_analysis->data_interpretation data_interpretation->formulation_strategy Iterate/Refine logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Formulation Solutions low_bioavailability Low Oral Bioavailability poor_solubility Poor Aqueous Solubility low_bioavailability->poor_solubility low_permeability Low Intestinal Permeability low_bioavailability->low_permeability gi_metabolism GI Metabolism/Degradation low_bioavailability->gi_metabolism cosolvents Co-solvents poor_solubility->cosolvents sedds Lipid-Based (SEDDS) poor_solubility->sedds solid_dispersion Solid Dispersions poor_solubility->solid_dispersion low_permeability->sedds Enhances lymphatic uptake signaling_pathway cluster_absorption Intestinal Lumen & Epithelium cluster_circulation Systemic Circulation oral_dose Oral Dose (this compound) dissolution Dissolution in GI Fluid oral_dose->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption gut_metabolism Metabolism by Gut Microbiota dissolution->gut_metabolism portal_vein Portal Vein absorption->portal_vein gut_metabolism->portal_vein Metabolites liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation target_tissue Target Tissue Distribution systemic_circulation->target_tissue elimination Elimination (Renal/Biliary) systemic_circulation->elimination

References

Technical Support Center: Uzarigenin Digitaloside Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Uzarigenin digitaloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it typically isolated?

This compound is a cardiac glycoside, a class of naturally occurring steroid glycosides. It is commonly isolated from plants of the Apocynaceae family, such as Nerium oleander.[1][2][3] Cardiac glycosides are known for their effects on heart muscle and have been investigated for various therapeutic applications.[4][5]

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound, similar to other cardiac glycosides, include:

  • Structural Similarity to Other Glycosides: Plants often contain a complex mixture of structurally similar cardiac glycosides, making their separation difficult.[4]

  • Co-extraction of Impurities: The initial extraction process can co-extract various impurities like lipids, chlorophyll, and tannins, which can interfere with subsequent purification steps.[1][6]

  • Compound Stability: Cardiac glycosides can be sensitive to factors like pH and temperature, potentially leading to degradation during purification.

  • Low Abundance: The concentration of this compound in the plant material may be low, requiring efficient extraction and purification methods to obtain a sufficient yield.

Q3: What are the general steps for the extraction and purification of cardiac glycosides like this compound?

A typical workflow involves:

  • Extraction: The dried and powdered plant material is extracted with a solvent, commonly an alcohol like ethanol (B145695) or methanol, sometimes in combination with water.[7][8]

  • Preliminary Purification: The crude extract is often treated to remove major impurities. This can involve liquid-liquid extraction or precipitation.[1][6]

  • Chromatographic Purification: The partially purified extract is then subjected to one or more chromatographic techniques, such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate the target compound.[7][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

Possible Cause Troubleshooting Steps
Inefficient Extraction Solvent Ensure the polarity of the extraction solvent is suitable for this compound. A mixture of alcohol and water is often effective for cardiac glycosides.[7] Experiment with different ratios to optimize extraction.
Incomplete Extraction Increase the extraction time or use methods like Soxhlet extraction, ultrasonication, or microwave-assisted extraction to enhance efficiency.[7][8]
Degradation during Extraction Avoid excessive heat during extraction. If using heat, ensure it does not exceed the stability limits of the compound. Perform extractions at room temperature or below if degradation is suspected.
Improper Plant Material Handling Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.[8]

Issue 2: Poor Separation of this compound from Other Cardiac Glycosides during Chromatography

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase For column chromatography, silica (B1680970) gel is commonly used. However, if separation is poor, consider using other stationary phases like alumina (B75360) or reversed-phase C18 silica.
Suboptimal Mobile Phase Systematically vary the polarity of the mobile phase to improve resolution. A gradient elution is often more effective than isocratic elution for separating complex mixtures.[9][11]
Co-elution of Structurally Similar Compounds This is a significant challenge. High-resolution techniques like preparative HPLC are often necessary for separating structurally similar glycosides.[9][10] Consider using different column chemistries or mobile phase additives to alter selectivity.
Column Overloading Reduce the amount of sample loaded onto the column to prevent band broadening and improve separation.

Issue 3: Presence of Non-Glycosidic Impurities in the Purified Fractions

Possible Cause Troubleshooting Steps
Co-extraction of Lipids and Chlorophyll Include a defatting step before extraction, for instance, by pre-washing the plant material with a non-polar solvent like hexane.[2] Chlorophyll can sometimes be precipitated from the extract by standing at a low temperature.[1]
Presence of Tannins Tannins can be removed by treating the extract with lead acetate, followed by precipitation of excess lead with hydrogen sulfide.[6] Use this method with appropriate safety precautions.
Carryover from Previous Steps Ensure each purification step is performed carefully to minimize the carryover of impurities to the next stage.

Experimental Protocols

Protocol 1: General Extraction of Cardiac Glycosides from Plant Material

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Nerium oleander) in the shade, then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in 70-80% ethanol at room temperature for 24-48 hours with occasional stirring.[1] Alternatively, perform continuous extraction using a Soxhlet apparatus.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Preliminary Purification: The resulting crude extract can be subjected to liquid-liquid partitioning. For example, partition the extract between n-butanol and water. The cardiac glycosides will preferentially move to the n-butanol phase.

Protocol 2: HPLC Method for the Analysis of Cardiac Glycosides

The following table summarizes typical HPLC conditions for the analysis of cardiac glycosides. These can be adapted and optimized for this compound.

Parameter Condition Reference
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9][11]
Mobile Phase Gradient of water and acetonitrile (B52724) or methanol[9][11]
Detector UV at 220 nm[9]
Flow Rate 1.0 mL/min
Injection Volume 20 µL

Visualizations

Diagram 1: General Workflow for this compound Purification

G Figure 1: General Purification Workflow A Dried & Powdered Plant Material B Solvent Extraction (e.g., Ethanol/Methanol) A->B C Crude Extract B->C D Preliminary Purification (e.g., Liquid-Liquid Extraction) C->D E Partially Purified Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection F->G H TLC/HPLC Analysis of Fractions G->H I Pooling of Pure Fractions H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: A generalized workflow for the extraction and purification of this compound from plant sources.

Diagram 2: Troubleshooting Logic for Poor HPLC Separation

G Figure 2: HPLC Troubleshooting Start Poor Peak Resolution in HPLC Q1 Check Column Condition Start->Q1 A1_1 Is the column old or contaminated? Q1->A1_1 Yes Q2 Optimize Mobile Phase Q1->Q2 No A1_2 Replace or clean the column A1_1->A1_2 End Improved Separation A1_2->End A2_1 Adjust solvent gradient and composition Q2->A2_1 Q3 Check for Column Overload A2_1->Q3 A3_1 Reduce sample concentration or injection volume Q3->A3_1 Yes Q3->End No A3_1->End

Caption: A logical approach to troubleshooting poor peak resolution during HPLC analysis.

References

Technical Support Center: Minimizing Uzarigenin Digitaloside Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Uzarigenin digitaloside in their experiments. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to help mitigate and understand potential off-target effects, ensuring data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound, like other cardiac glycosides, primarily functions by inhibiting the Na+/K+-ATPase pump located in the cell membrane.[1] This inhibition leads to an increase in intracellular sodium ion concentration. Consequently, the sodium-calcium exchanger (NCX) reverses its direction, causing an influx of calcium ions and an increase in intracellular calcium levels.[1] This cascade of events is central to its biological activity.

Q2: What are "off-target" effects, and why are they a concern with this compound?

A2: Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses.[2] For this compound, this could involve interactions with other ATPases, ion channels, or signaling proteins beyond the Na+/K+-ATPase. These effects can lead to cytotoxicity, confounding experimental results, and misinterpretation of the compound's specific activity.

Q3: What is a "therapeutic window" and how do I determine it for this compound?

A3: The therapeutic window is the concentration range where the compound elicits its desired on-target effect with minimal off-target effects or cytotoxicity. To determine this, a dose-response curve should be generated, assessing both the on-target activity (e.g., Na+/K+-ATPase inhibition) and general cell viability (e.g., using an MTT or LDH assay). The optimal concentration will maximize the on-target effect while having the least impact on cell viability.

Q4: Are there known off-targets for cardiac glycosides that I should be aware of?

A4: Yes, while the primary target is the Na+/K+-ATPase, some cardiac glycosides have been shown to interact with other cellular components. For example, some studies suggest that cardiac glycosides can modulate the activity of plasma membrane Ca2+-ATPase (PMCA).[3] Additionally, due to their steroidal structure, there is a potential for interaction with nuclear receptors.[4] It is crucial to consider these potential off-targets in your experimental design.

Q5: Can this compound have signaling effects independent of its ion pump inhibition?

A5: There is growing evidence that cardiac glycosides can initiate signaling cascades independent of significant changes in intracellular ion concentrations.[5] These can involve the activation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and downstream pathways such as the ERK1/2 pathway.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cytotoxicity at Low Concentrations Cell Line Sensitivity: Some cell lines are inherently more sensitive to disruptions in ion homeostasis.1. Determine the IC50 for cytotoxicity: Use a cell viability assay (e.g., MTT, see Protocol 1) to find the concentration that causes 50% cell death. 2. Select a concentration for your experiments that is significantly lower than the cytotoxic IC50. 3. Consider using a less sensitive cell line if the therapeutic window is too narrow.
Off-Target Cytotoxicity: The observed cell death may be due to interactions with unintended targets.1. Perform a rescue experiment: If the cytotoxicity is on-target, it should be reversible by overexpressing a this compound-resistant form of the Na+/K+-ATPase. 2. Use an inactive structural analog as a negative control. If the analog also causes cytotoxicity, the effect is likely off-target.
Inconsistent or Non-Reproducible Results Reagent Variability: Inconsistent batches or degradation of this compound stock.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Prepare fresh dilutions for each experiment. 3. Verify the purity and integrity of your compound stock periodically.
Cell Culture Conditions: Variations in cell passage number, confluency, or health.1. Use cells within a consistent and low passage number range. 2. Plate cells at a consistent density and ensure they are in the logarithmic growth phase during the experiment. 3. Regularly test for mycoplasma contamination.
Assay Interference: The compound may interfere with the assay readout itself (e.g., colorimetric or fluorescent signals).1. Run a cell-free assay control containing only the compound and assay reagents to check for direct interference. 2. Use an orthogonal assay to validate your findings. For example, confirm viability results from a metabolic assay (MTT) with a membrane integrity assay (LDH release).
Observed Effect May Be Off-Target Lack of Specificity: The experimental phenotype could be due to an unknown off-target interaction.1. Confirm target engagement: Use a specific assay to measure the inhibition of Na+/K+-ATPase activity (see Protocol 2). 2. Use a cell line lacking the target: If available, test the compound in a cell line that does not express the Na+/K+-ATPase alpha subunit sensitive to cardiac glycosides. An effect in this cell line would indicate an off-target mechanism.[2] 3. Employ a structurally unrelated inhibitor of the Na+/K+-ATPase. If a different inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and IC50 values for cardiac glycosides in various assays. Note that specific values for this compound may vary depending on the cell line and experimental conditions.

Table 1: Representative IC50 Values for Cardiac Glycosides

Compound Assay Type Cell Line/System Approximate IC50 Reference
DigoxinCytotoxicity (MTT)HeLa2.34 µM[3]
DigitoxinCytotoxicity (MTT)HeLa35.2 nM[3]
OuabainNa+/K+-ATPase InhibitionPurified Enzyme5 nM[8]
DigoxinNa+/K+-ATPase InhibitionPurified Enzyme2 nM[9]
DigoxinCytotoxicityVarious Cancer Cell Lines0.1 - 0.3 µM[10]

Table 2: Recommended Concentration Ranges for this compound Experiments

Experiment Type Starting Concentration Range Key Considerations
Initial Dose-Response (Cytotoxicity) 1 nM - 100 µMTo establish the full range of cytotoxic effects.
On-Target Activity (Na+/K+-ATPase Inhibition) 0.1 nM - 10 µMTo determine the specific inhibitory concentration range.
Cell-Based Signaling Assays 10 nM - 1 µMStart with concentrations below the cytotoxic IC50.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration) and a positive control for toxicity (e.g., 1 µM staurosporine).

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Na+/K+-ATPase Inhibition Assay

This protocol provides a method to directly measure the inhibitory effect of this compound on Na+/K+-ATPase activity.[1]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

    • Enzyme Solution: Dilute purified Na+/K+-ATPase enzyme in cold Tris-HCl buffer.

    • ATP Solution: 10 mM ATP in deionized water (prepare fresh).

    • Malachite Green Reagent: For phosphate (B84403) detection.

  • Reaction Setup (in a 96-well plate):

    • Add 50 µL of Assay Buffer.

    • Add 10 µL of various concentrations of this compound (or vehicle control).

    • Add 10 µL of diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent.

  • Color Development and Measurement: Allow color to develop for 15-20 minutes and measure the absorbance at a wavelength of 620-640 nm.

  • Data Analysis: The amount of inorganic phosphate released is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Visualizations

Uzarigenin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Uzarigenin Uzarigenin NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Signal Transduction Na_ion Intracellular Na+ ↑ NaK_ATPase->Na_ion NCX Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ ↑ NCX->Ca_ion EGFR EGFR ERK ERK1/2 Activation EGFR->ERK Src->EGFR Transactivation Na_ion->NCX Alters Gradient Cell_Effects Downstream Cellular Effects (e.g., Proliferation, Apoptosis) Ca_ion->Cell_Effects ERK->Cell_Effects

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow A Start: Hypothesis (this compound has a specific cellular effect) B Step 1: Determine Cytotoxicity (MTT Assay - Protocol 1) Establish IC50 for viability A->B C Step 2: Define Therapeutic Window Select non-toxic concentration range B->C D Step 3: Confirm On-Target Activity (Na+/K+-ATPase Inhibition Assay - Protocol 2) C->D E Step 4: Assess Cellular Phenotype (e.g., proliferation, gene expression) D->E F Is the phenotype observed in the therapeutic window? E->F G Yes F->G H No (Re-evaluate concentration or hypothesis) F->H I Step 5: Validate On-Target Mechanism G->I J Rescue Experiment (Overexpress resistant Na+/K+-ATPase) I->J K Inactive Analog Control I->K L Structurally Unrelated Inhibitor I->L M Conclusion: Effect is likely on-target J->M Phenotype rescued N Conclusion: Effect is likely off-target J->N Phenotype not rescued K->M No phenotype with analog K->N Phenotype with analog L->M Same phenotype L->N Different phenotype

Caption: Workflow for differentiating on-target vs. off-target effects.

References

Technical Support Center: Uzarigenin Digitaloside NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap encountered during the analysis of uzarigenin (B199929) digitaloside.

Frequently Asked Questions (FAQs)

Q1: What are the common regions for signal overlap in the 1H NMR spectrum of uzarigenin digitaloside?

A1: this compound, being a cardiac glycoside, possesses a complex molecular structure leading to potential signal overlap in its 1H NMR spectrum. The most common regions for overlap include:

  • The steroid backbone methylene (B1212753) and methine protons: The numerous CH and CH2 groups in the tetracyclic steroid core often resonate in a narrow chemical shift range, typically between 1.0 and 2.5 ppm, leading to significant signal crowding.

  • The digitalose (B1209599) sugar moiety: The protons of the sugar ring, particularly the non-anomeric protons, tend to have similar chemical environments and resonate in a congested region, usually between 3.0 and 4.5 ppm.

  • Overlap between steroid and sugar signals: Depending on the solvent and experimental conditions, some signals from the steroid backbone may overlap with those from the sugar moiety.

Q2: How can I confirm if I have a signal overlap issue in my spectrum?

A2: Indications of signal overlap include:

  • Broad or poorly resolved multiplets.

  • Integration values that do not correspond to an integer number of protons.

  • Fewer signals in the 1D 1H NMR spectrum than expected based on the molecular formula.

  • In 2D spectra like COSY, observing cross-peaks that are difficult to assign to a single proton coupling.

Q3: What are the initial steps to mitigate signal overlap without advanced NMR techniques?

A3: Before resorting to more complex experiments, simple adjustments to the experimental conditions can often improve spectral resolution.[1] These include:

  • Changing the solvent: Using a different deuterated solvent (e.g., from CDCl3 to DMSO-d6 or pyridine-d5) can alter the chemical shifts of protons and potentially resolve overlapping signals.

  • Varying the temperature: Acquiring the spectrum at a different temperature can sometimes induce small changes in chemical shifts, which may be sufficient to separate overlapping resonances.

  • Adjusting the sample concentration: High concentrations can lead to line broadening. Diluting the sample may improve resolution.

  • Using chemical shift reagents: Lanthanide shift reagents can be added to the sample to induce large changes in the chemical shifts of nearby protons, aiding in the resolution of complex spectra.[1]

Troubleshooting Guides

Issue: Poorly resolved multiplets in the steroid region of the 1H NMR spectrum.

Solution:

  • Optimize Experimental Conditions: As a first step, try acquiring the spectrum in a different solvent or at a different temperature.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will help identify coupled protons, allowing you to trace out spin systems within the steroid backbone even if the 1D signals are overlapped.[2][3]

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a coupled spin system, even those not directly coupled.[2][4] For example, if one proton of a spin system is well-resolved, a TOCSY experiment can help identify the chemical shifts of all other protons in that same system.

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can use the greater chemical shift dispersion of the 13C spectrum to resolve overlapping proton signals.[3][5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.

Issue: Significant signal crowding in the sugar region of the 1H NMR spectrum.

Solution:

  • 1D TOCSY: A selective 1D TOCSY experiment can be a quick way to resolve signals from a specific sugar proton.[7] By selectively irradiating a well-resolved proton (like the anomeric proton), you can observe the signals of all other protons in that sugar ring.

  • 2D TOCSY: A 2D TOCSY experiment is highly effective for separating the spin systems of the different sugar units if more than one is present. For this compound, it will help delineate all the proton signals of the digitalose moiety.[4][8]

  • HSQC-TOCSY: This powerful experiment combines the resolving power of the 13C dimension with the through-bond correlations of a TOCSY experiment.[4] It is excellent for resolving severely overlapping proton signals within the sugar.

  • NOESY/ROESY: These experiments show through-space correlations and can help determine the stereochemistry of the glycosidic linkage and the conformation of the sugar ring.

Data Presentation

Table 1: Representative 1H and 13C NMR Chemical Shifts for Uzarigenin (Aglycone)

Note: Data is for the aglycone, uzarigenin. The digitaloside moiety will introduce additional signals and may cause slight shifts in the aglycone signals, particularly around the linkage at C-3.

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm)
136.51.70 (m)
230.22.16, 1.95
371.53.98 (br s)
438.72.23, 1.85
544.21.48
628.61.85, 1.45
727.23.88 (m)
841.31.70
954.11.41
1035.6-
1121.31.43
1239.41.70
1349.8-
1485.3-
1532.51.37
1627.01.56, 1.62
1751.22.80 (dd, J=9.4, 5.2)
1815.80.90 (s)
1923.50.86 (s)
20175.2-
21117.84.90 (dd, J=18.4, 1.3), 5.10 (dd, J=18.4, 1.3)
22174.55.90 (s)
23--

Data adapted from a study on the biotransformation of uzarigenin.[9]

Experimental Protocols

Protocol 1: Resolution of Overlapping Signals using 2D NMR

Objective: To resolve overlapping 1H NMR signals in this compound and facilitate complete assignment.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or pyridine-d5).

    • Filter the solution into a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum to assess the extent of signal overlap.

    • Acquire a 1D 13C NMR spectrum, and a DEPT-135 or DEPTQ spectrum to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Acquisition:

    • gCOSY (gradient-selected Correlation Spectroscopy):

      • Use standard pulse programs.

      • Acquire a spectrum with sufficient resolution in both dimensions to resolve cross-peaks.

    • TOCSY (Total Correlation Spectroscopy):

      • Set the mixing time to an appropriate value (e.g., 80-100 ms) to allow for magnetization transfer throughout the spin systems.[4][8]

    • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

      • This experiment will provide one-bond 1H-13C correlations.[3][6]

      • A DEPT-edited HSQC can be used to differentiate CH/CH3 (positive) from CH2 (negative) signals, which is extremely helpful for assignment.[10]

    • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

      • Optimize the long-range coupling constant (e.g., 8 Hz) to observe two- and three-bond correlations.

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Start the assignment process from well-resolved signals, such as the anomeric proton of the digitalose sugar or the olefinic proton of the butenolide ring.

    • Use COSY and TOCSY to identify coupled protons and map out the spin systems of the steroid backbone and the sugar moiety.

    • Use HSQC to assign protons to their corresponding carbons.

    • Use HMBC to connect the different spin systems and to assign quaternary carbons.

Visualizations

logical_workflow cluster_start Start cluster_optimization Experimental Optimization cluster_2d_nmr 2D NMR Analysis cluster_end End start 1D ¹H NMR shows signal overlap optimize Optimize Conditions (Solvent, Temperature) start->optimize reacquire Re-acquire 1D ¹H NMR optimize->reacquire check_resolution Is overlap resolved? reacquire->check_resolution cosy_tocsy Acquire COSY / TOCSY (Identify Spin Systems) check_resolution->cosy_tocsy No end Signal Overlap Resolved & Structure Assigned check_resolution->end Yes hsqc Acquire HSQC / DEPT-edited HSQC (¹H-¹³C One-Bond Correlations) cosy_tocsy->hsqc hmbc Acquire HMBC (Long-Range ¹H-¹³C Correlations) hsqc->hmbc analyze Correlate all data for complete assignment hmbc->analyze analyze->end

References

Technical Support Center: Uzarigenin Digitaloside Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Uzarigenin (B199929) digitaloside.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected protonated molecular ion [M+H]⁺ for Uzarigenin digitaloside?

A1: this compound has a molecular formula of C₃₀H₄₆O₈. The expected monoisotopic mass of the protonated molecular ion [M+H]⁺ is approximately 535.32 m/z. It is crucial to perform accurate mass measurement to confirm the elemental composition.

Q2: I am not observing the expected molecular ion. What could be the issue?

A2: Several factors could contribute to the absence or low intensity of the molecular ion:

  • In-source fragmentation: Cardiac glycosides can be susceptible to fragmentation within the ion source.[1][2] Try using softer ionization conditions, such as lower source temperatures or collision energies.

  • Suboptimal ionization: Electrospray ionization (ESI) in positive ion mode is typically used for cardiac glycosides.[3] Ensure your mobile phase is compatible with ESI+ (e.g., acidified with formic acid or containing an ammonium (B1175870) salt).

  • Sample degradation: Ensure the stability of your sample and avoid prolonged storage at room temperature.

Q3: What are the primary fragmentation pathways observed in the MS/MS spectrum of this compound?

A3: The primary fragmentation event for cardiac glycosides is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.[4] For this compound, this involves the loss of the digitaloside unit. Subsequent fragmentation of the uzarigenin aglycone is also expected, typically involving sequential losses of water molecules from the steroid core.

Q4: I see a significant neutral loss of 160 Da. What does this correspond to?

A4: A neutral loss of 160 Da is characteristic of the cleavage of a digitalose (B1209599) sugar moiety.[1] This is a key diagnostic feature for identifying the sugar component of this compound.

Q5: What are the characteristic fragment ions for the β-D-digitalose sugar itself?

A5: Product ions with m/z values of 161, 143, 129, and 87 are indicative of the presence of a β-D-digitalose unit.[1][2] These ions arise from the fragmentation of the cleaved sugar moiety.

Q6: My MS/MS spectrum is complex, and I'm having trouble distinguishing between aglycone and sugar fragments. How can I simplify the interpretation?

A6: To simplify interpretation:

  • Focus on the high m/z region: The ion corresponding to the aglycone (Uzarigenin) will be one of the highest mass fragments after the initial sugar loss.

  • Look for characteristic losses: Identify the neutral loss of the sugar (160 Da). Then, look for sequential losses of water (18 Da) from the aglycone fragment.

  • Utilize MSⁿ experiments: If available, performing MS³ on the aglycone fragment ion can help to elucidate its structure and confirm its identity.

Data Presentation: Key m/z Values

Ion DescriptionExpected m/zNotes
[M+H]⁺ (this compound)~535.32Protonated molecular ion.
[Aglycone+H]⁺ (Uzarigenin)~375.25Resulting from the neutral loss of the digitaloside moiety (160 Da).
[Aglycone+H - H₂O]⁺~357.24First dehydration of the aglycone.
[Aglycone+H - 2H₂O]⁺~339.23Second dehydration of the aglycone.
Digitalose fragment161Characteristic fragment of the sugar moiety.[1][2]
Digitalose fragment143Characteristic fragment of the sugar moiety.[1][2]
Digitalose fragment129Characteristic fragment of the sugar moiety.[1][2]
Digitalose fragment87Characteristic fragment of the sugar moiety.[1][2]

Experimental Protocols

A typical experimental setup for the analysis of this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for the separation of cardiac glycosides.[3]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation, is a standard approach.[3]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[3]

  • MS Scan Mode: Full scan MS to identify the precursor ion [M+H]⁺.

  • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z ~535.32 to obtain the fragmentation pattern.

  • Collision Energy: The collision energy should be optimized to achieve sufficient fragmentation. A stepped collision energy experiment can be beneficial to observe both the initial glycosidic cleavage and subsequent aglycone fragmentation.

Visualizations

Uzarigenin_Digitaloside_Fragmentation cluster_main cluster_sugar M This compound [M+H]⁺ ~535.32 m/z Aglycone Uzarigenin Aglycone [Aglycone+H]⁺ ~375.25 m/z M->Aglycone -160 Da (Digitaloside) Sugar_Fragments Digitaloside Fragments 161, 143, 129, 87 m/z M->Sugar_Fragments Glycosidic Cleavage Aglycone_H2O [Aglycone+H - H₂O]⁺ ~357.24 m/z Aglycone->Aglycone_H2O -18 Da (H₂O) Aglycone_2H2O [Aglycone+H - 2H₂O]⁺ ~339.23 m/z Aglycone_H2O->Aglycone_2H2O -18 Da (H₂O) Experimental_Workflow Sample Sample Preparation (e.g., Extraction, Dilution) LC Liquid Chromatography (C18 Separation) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS (Precursor Ion ID) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Isolate m/z ~535.32 Data Data Analysis (Spectrum Interpretation) MS2->Data

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Uzarigenin Digitaloside and Digoxin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the contrasting in vitro anti-cancer activities of two cardiac glycosides.

This guide provides a comprehensive comparison of the cytotoxic effects of uzarigenin (B199929) and its glycosides against the well-established anti-cancer properties of digoxin (B3395198). While both are cardiac glycosides, emerging evidence suggests a significant disparity in their ability to inhibit cancer cell proliferation and induce apoptosis. This document synthesizes available experimental data, details relevant signaling pathways, and provides methodological insights to inform future research and development in cancer therapeutics.

Quantitative Analysis of Cytotoxic Effects

The following tables summarize the available quantitative data on the cytotoxic effects of Digoxin and Uzarigenin derivatives in various cancer cell lines. A notable scarcity of data exists for Uzarigenin and its glycosides, particularly concerning direct cytotoxic effects.

Table 1: Comparative IC50 Values of Digoxin in Various Cancer Cell Lines

Cancer Cell LineDrugIC50 (µM)Reference
HT-29 (Colon)Digoxin0.1 - 0.3[1]
MDA-MB-231 (Breast)Digoxin0.1 - 0.3[1]
OVCAR3 (Ovarian)Digoxin0.1 - 0.3[1]
MDA-MB-435 (Melanoma)Digoxin0.1 - 0.3[1]
A549 (NSCLC)Digoxin0.037[2]
H1299 (NSCLC)Digoxin0.054[2]

Table 2: Cytotoxic Data for Uzarigenin Derivatives

Cancer Cell LineDrugIC50 (µM)ObservationReference
143B (Osteosarcoma)Uzarin (B192631)Not ActiveDid not inhibit cell proliferation or induce apoptosis.[3]
A549 (Lung), LS 180 (Colon), PC-3 (Prostate)DesglucouzarinNot SpecifiedShowed antiproliferative activity.[1]

Note: The lack of specific IC50 values for desglucouzarin and the reported inactivity of uzarin highlight a significant gap in the understanding of their anti-cancer potential compared to digoxin.

Mechanism of Action: A Tale of Two Glycosides

Digoxin: A Multi-Faceted Anti-Cancer Agent

Digoxin exerts its cytotoxic effects through a well-documented primary mechanism and the subsequent modulation of several key signaling pathways.

  • Inhibition of Na+/K+-ATPase: The primary mechanism of action for digoxin is the inhibition of the Na+/K+-ATPase pump on the cell membrane[1][4]. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, ultimately triggering apoptosis.

  • Induction of Apoptosis: Digoxin is a potent inducer of apoptosis in various cancer cell lines[5].

  • Inhibition of HIF-1α: Digoxin has been shown to inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer progression[6][7].

  • Modulation of Signaling Pathways: Digoxin can inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation[8].

Digoxin_Mechanism Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits HIF1a HIF-1α Synthesis Digoxin->HIF1a Inhibits PI3K_Akt PI3K/Akt Pathway Digoxin->PI3K_Akt Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Disrupts Intra_Ca ↑ Intracellular Ca++ Intra_Na->Intra_Ca Apoptosis Apoptosis Intra_Ca->Apoptosis CancerCell Cancer Cell Proliferation & Survival Apoptosis->CancerCell Inhibits HIF1a->CancerCell Promotes PI3K_Akt->CancerCell Promotes

Uzarigenin and its Glycosides: An Unclear Picture

The mechanism of action for uzarigenin and its glycosides in the context of cancer remains largely uninvestigated.

  • Na+/K+-ATPase Inhibition: Like other cardiac glycosides, uzarin is expected to inhibit the Na+/K+-ATPase pump[1].

  • Cytotoxicity: However, a key study found that uzarin did not inhibit cell proliferation or induce apoptosis in osteosarcoma cells[3]. This finding is critical as it suggests a significant deviation from the expected anti-cancer activity of cardiac glycosides. While crude extracts of plants containing uzarin have shown some cytotoxicity, the effect of the purified compound is questionable[8].

  • Desglucouzarin: The related compound, desglucouzarin, has demonstrated some antiproliferative activity, but the underlying mechanism has not been elucidated[1].

Uzarigenin_Mechanism Uzarigenin Uzarigenin & Glycosides (e.g., Uzarin) NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Expected to Inhibit Cytotoxicity Cytotoxicity & Apoptosis Uzarigenin->Cytotoxicity Contradictory Evidence Question ? Cytotoxicity->Question

Experimental Protocols

This section outlines the general methodologies used in the cited studies to assess the cytotoxic effects of these compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of compound C Incubate for 24-72 hours D Add MTT reagent E Incubate until formazan (B1609692) crystals form F Solubilize formazan G Measure absorbance at ~570 nm H Calculate IC50

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., Digoxin or Uzarigenin derivative) and a vehicle control.

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cells with compound B Harvest cells C Wash with PBS D Resuspend in Annexin V binding buffer E Add Annexin V-FITC and Propidium Iodide (PI) F Incubate in the dark G Analyze by flow cytometry H Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells

Protocol Steps:

  • Cell Treatment: Cells are treated with the compound of interest for a specified duration.

  • Cell Harvesting: Adherent and floating cells are collected.

  • Staining: Cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The available evidence presents a stark contrast between the cytotoxic effects of digoxin and uzarigenin derivatives in cancer cells. Digoxin is a potent inhibitor of cancer cell growth, with a well-defined mechanism of action involving the Na+/K+-ATPase pump and key cellular signaling pathways. In contrast, uzarin has been shown to be inactive in at least one cancer cell line, and data on other uzarigenin glycosides like desglucouzarin is sparse.

For researchers and drug development professionals, this comparison underscores the following key points:

  • Digoxin's Potential: Digoxin and similar cardiac glycosides remain promising candidates for further investigation as anti-cancer agents, either alone or in combination therapies.

  • Caution with Uzarigenin Derivatives: The current lack of evidence for the cytotoxic effects of purified uzarin suggests that caution should be exercised when considering it for anti-cancer drug development. Further rigorous in vitro studies are required to validate any potential anti-proliferative activity of uzarigenin and its various glycosides.

  • Need for Further Research: There is a clear need for comprehensive studies on the cytotoxic effects and mechanisms of action of a wider range of uzarigenin glycosides to fully understand their potential, or lack thereof, in cancer therapy. Future studies should focus on determining the IC50 values of these compounds in a broad panel of cancer cell lines and elucidating their effects on key signaling pathways.

References

Uzarigenin Digitaloside vs. Oleandrin: A Comparative Bioactivity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two cardiac glycosides reveals distinct bioactivity profiles, with oleandrin (B1683999) demonstrating broad and potent cytotoxic effects against various cancer cell lines. In contrast, specific bioactivity data for uzarigenin (B199929) digitaloside remains limited, though its aglycone, uzarigenin, shows promise in preliminary anticancer research.

This guide provides a comprehensive comparison of the bioactive properties of uzarigenin digitaloside and oleandrin, focusing on their anticancer and cardiac effects. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

I. Comparative Bioactivity: A Summary of In Vitro Cytotoxicity

CompoundCancer Cell LineCancer TypeIC50 Value
Oleandrin MCF7Breast Cancer14.5 nM[1]
MDA-MB-231Breast Cancer24.62 nM[1], 72 nM[2]
SW480Colon CancerSignificant inhibitory effect at 0.4 nM–3 μM[3]
PANC-1Pancreatic Cancer5 nM[3]
A549Lung Cancer12-24 nM (Pre-treatment for 24h)[4]
H1299Lung Cancer12-24 nM (Pre-treatment for 24h)[4]
Uzarigenin A549Lung CancerData suggests anticancer activity, but specific IC50 values are not consistently reported in the reviewed literature.
This compound --No publicly available data

Table 1: Comparative in vitro cytotoxicity (IC50 values) of Oleandrin and Uzarigenin against various human cancer cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability.

II. Mechanism of Action: Targeting the Sodium-Potassium Pump

Both oleandrin and uzarigenin belong to the cardiac glycoside family, and their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.

Inhibition of the Na+/K+-ATPase pump by these compounds leads to an increase in intracellular sodium ion concentration. This disrupts the function of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell. The subsequent rise in intracellular calcium triggers a cascade of signaling events that can lead to apoptosis (programmed cell death) in cancer cells.[2][5][6]

Beyond this primary mechanism, oleandrin has been shown to modulate several other signaling pathways implicated in cancer progression, including:

  • NF-κB Pathway: Inhibition of this pathway can reduce inflammation and cell survival.

  • MAPK Pathway: Modulation of this pathway can affect cell proliferation and differentiation.

  • PI3K/Akt Pathway: Inhibition of this pathway can suppress tumor growth and survival.[5]

  • PERK/elF2α/ATF4/CHOP Pathway: Induction of this pathway triggers endoplasmic reticulum stress, leading to immunogenic cell death in breast cancer.[1]

The specific downstream signaling pathways affected by uzarigenin and its digitaloside require further investigation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition Na_in Na+ (intracellular) Na+/K+-ATPase->Na_in Increase Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Ca_in Ca2+ (intracellular) Na+/Ca2+ Exchanger->Ca_in Increase Na_in->Na+/Ca2+ Exchanger Alters Gradient ROS Reactive Oxygen Species Ca_in->ROS ER Endoplasmic Reticulum Stress Ca_in->ER Caspase Caspase Activation ROS->Caspase ER->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Mechanism of Cardiac Glycoside-Induced Apoptosis

III. Cardiac Effects: A Double-Edged Sword

The cardiotonic effects of these glycosides are a direct consequence of their mechanism of action on the Na+/K+-ATPase pump in cardiac muscle cells. By increasing intracellular calcium, they enhance the force of myocardial contraction. This property has been historically utilized in the treatment of heart failure.

However, the therapeutic window for cardiac glycosides is narrow, and excessive doses can lead to cardiotoxicity, manifesting as arrhythmias and other serious cardiac complications. The comparative cardiac effects of this compound and oleandrin have not been extensively studied side-by-side.

IV. Experimental Protocols

The following are standardized methods for assessing the bioactivity of compounds like this compound and oleandrin.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or oleandrin) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_workflow MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Read Absorbance solubilize->read end End read->end

References

A Comparative Analysis of Uzarigenin and Digitoxin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Uzarigenin (B199929) Digitaloside: Extensive literature searches did not yield any experimental data on the specific compound "uzarigenin digitaloside" regarding its effects on cancer cell lines. Therefore, this guide presents a comparison between the aglycone, uzarigenin , for which limited data is available, and the well-researched cardiac glycoside, digitoxin (B75463) . The information presented for uzarigenin should not be directly extrapolated to its digitaloside form without further experimental validation.

This guide provides a detailed comparison of the in vitro anticancer properties of uzarigenin and digitoxin, focusing on their effects on various cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development.

I. Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic effects of uzarigenin and digitoxin in specific cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Uzarigenin and Digitoxin in a Lung Cancer Cell Line

CompoundCell LineIC50 ValueReference
UzarigeninA549 (Lung Adenocarcinoma)Not explicitly quantified but noted to have anticancer activity.[1]
DigitoxinNCI-H460 (Large Cell Lung Cancer)~10-20 nM[2]

Table 2: Cytotoxicity (IC50) of Digitoxin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (nM)Reference
Renal AdenocarcinomaTK-103 - 33[3]
LeukemiaK-5626.4[4]
Breast AdenocarcinomaMCF-73 - 33[3]
Cervical CancerHeLa28[5]
Ovarian CancerSKOV-3IC50 determined but not specified in the abstract.[6]
Multidrug-Resistant Hepatocellular CarcinomaHepG2/ADM132.65 (24h), 52.29 (48h), 9.13 (72h)[7]

II. Mechanism of Action and Cellular Effects

Digitoxin is a well-characterized cardiac glycoside with a multi-faceted anticancer mechanism.[8] Its primary target is the Na+/K+-ATPase pump on the cell membrane.[8] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels.[8] This disruption of ion homeostasis can trigger apoptosis.[8] Furthermore, the Na+/K+-ATPase can act as a signal transducer, and its interaction with digitoxin can activate various downstream signaling pathways, including those involving Src, EGFR, and MAPK, which can paradoxically promote apoptosis in cancer cells.[8]

The anticancer effects of digitoxin are also manifested through the induction of cell cycle arrest , primarily at the G2/M phase, and the triggering of apoptosis .[2][8]

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., digitoxin or uzarigenin) for a specified duration (e.g., 48 hours).[2]

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.[2]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., acidified isopropanol).[2]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

B. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[9]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[10]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the compound for a specific duration.[2]

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.[2]

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase.[2]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.[11]

    • G0/G1 phase: Cells with 2n DNA content.

    • S phase: Cells with DNA content between 2n and 4n.

    • G2/M phase: Cells with 4n DNA content.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Digitoxin_Signaling_Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to Signalosome Signalosome Activation (Src, EGFR, etc.) NaK_ATPase->Signalosome Activates Intra_Ca ↑ Intracellular Ca2+ Intra_Na->Intra_Ca Via Na+/Ca2+ exchanger Apoptosis Apoptosis Intra_Ca->Apoptosis MAPK_Pathway MAPK Pathway Signalosome->MAPK_Pathway MAPK_Pathway->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest MAPK_Pathway->CellCycleArrest

Caption: Signaling pathway of Digitoxin leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_phase1 In Vitro Assays cluster_phase2 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Uzarigenin or Digitoxin Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Assay IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist

Caption: General experimental workflow for evaluating anticancer compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound with existing diagnostic immunoassays is paramount to avoid misleading results and ensure accurate therapeutic monitoring. This guide provides a comparative analysis of the cross-reactivity of Uzarigenin digitaloside, a cardiac glycoside found in the roots of Xysmalobium undulatum (Uzara), with related, well-established cardiac glycosides. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks.

Executive Summary

This compound is a cardenolide glycoside that shares structural similarities with clinically significant cardiac glycosides like digoxin (B3395198) and digitoxin (B75463). This structural resemblance leads to significant cross-reactivity in commercially available immunoassays for these drugs. Experimental data derived from studies on uzara root extract, which contains this compound among other glycosides, has demonstrated substantial interference with both digoxin and digitoxin assays. This guide presents this data in a comparative format, outlines a standard protocol for assessing such cross-reactivity, and illustrates the key signaling pathway and experimental workflow.

Comparative Cross-Reactivity Data

The following table summarizes the observed cross-reactivity of uzara root extract, a primary source of this compound, in commercial digoxin and digitoxin immunoassays. It is important to note that this data is for a complex plant extract and not for purified this compound. The "digitalis-like serum levels" (DLSL) represent the apparent concentration of digoxin or digitoxin detected by the immunoassay due to the presence of cross-reacting substances from the uzara extract.

Compound/ExtractImmunoassay TargetObserved Cross-Reactivity (Cmax of DLSL)Reference
Uzara Root ExtractDigoxin28 ng/mL[1]
Uzara Root ExtractDigitoxin1,980 ng/mL[1]

Note: The high Cmax value observed in the digitoxin immunoassay suggests a particularly strong cross-reactivity of components within the uzara extract with the antibodies used in this assay. Further studies with purified this compound are necessary to quantify its specific contribution to this cross-reactivity.

Chemical Structures of Compared Compounds

For reference, the chemical structures of this compound and related cardiac glycosides are provided below. The structural similarities, particularly in the steroid nucleus and the lactone ring, are the primary basis for immunoassay cross-reactivity.

CompoundCAS NumberChemical Structure
This compound61217-80-9this compound Structure
Digoxin20830-75-5Digoxin Structure
Digitoxin71-63-6Digitoxin Structure
Ouabain630-60-4Ouabain Structure
Proscillaridin A466-06-8Proscillaridin A Structure

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for this compound and related cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane of myocytes. This inhibition leads to a cascade of downstream signaling events.

Cardiac_Glycoside_Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activates EGFR EGFR Ras_GTP Ras-GTP EGFR->Ras_GTP Activates Uzarigenin_digitaloside This compound & other Cardiac Glycosides Uzarigenin_digitaloside->NaK_ATPase Inhibits Src->EGFR Transactivates MEK MEK Ras_GTP->MEK Activates MAPK MAPK MEK->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Cellular_Response Increased Inotropy & Other Cellular Effects NFkB->Cellular_Response

Cardiac Glycoside Signaling Pathway

Experimental Protocols

The determination of cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol that can be adapted for the specific assessment of this compound cross-reactivity with a digoxin or digitoxin immunoassay.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Microtiter plates pre-coated with anti-digoxin (or anti-digitoxin) antibodies.

  • This compound and other cardiac glycosides (digoxin, digitoxin, etc.) of known concentrations to be used as standards and test compounds.

  • Digoxin (or digitoxin) conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution for the enzyme (e.g., TMB for HRP).

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

2. Assay Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for the standard (e.g., digoxin) and the test compound (this compound) in an appropriate buffer.

  • Competitive Binding: Add a fixed amount of the enzyme-conjugated digoxin to each well of the microtiter plate. Then, add the standard or test compound dilutions to the respective wells. The free compound and the enzyme-conjugated compound will compete for binding to the coated antibodies.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for competitive binding to reach equilibrium.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound compounds and enzyme conjugates.

  • Substrate Addition: Add the substrate solution to each well. The enzyme bound to the plate will catalyze a color change.

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light, to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the concentration of the standard (e.g., digoxin).

  • Determine the concentration of the test compound (this compound) that causes a 50% reduction in the signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Experimental_Workflow Start Start Prepare_Reagents Prepare Standards and Test Compound Dilutions Start->Prepare_Reagents Competitive_Binding Add Enzyme Conjugate and Standards/Samples to Coated Plate Prepare_Reagents->Competitive_Binding Incubate_1 Incubate for Competitive Binding Competitive_Binding->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add Substrate Solution Wash_1->Add_Substrate Incubate_2 Incubate for Color Development Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Plate Measure Absorbance Stop_Reaction->Read_Plate Analyze_Data Calculate % Cross-Reactivity Read_Plate->Analyze_Data End End Analyze_Data->End

References

Unveiling the Secondary Assay Performance of Uzarigenin Digitaloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Uzarigenin digitaloside's activity in key secondary assays. This document summarizes available data, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and drug discovery efforts.

This compound, a cardiac glycoside, has garnered interest for its potential therapeutic applications beyond its traditional use in cardiovascular conditions. Like other members of its class, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. This guide delves into the secondary assays used to characterize the activity of this compound and compares its performance with other relevant compounds.

Comparative Analysis of In Vitro Activity

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and benchmark cardiac glycosides in key secondary assays.

Table 1: Na+/K+-ATPase Inhibition Assay

CompoundTarget EnzymeIC50 (µM)Source
This compound Na+/K+-ATPaseData Not Available-
OuabainNa+/K+-ATPase0.22[1]
Digoxin (B3395198)Na+/K+-ATPase2.69[1]
Oleandrin (B1683999)Na+/K+-ATPase0.62[1]
OleandrigeninNa+/K+-ATPase1.23[1]

Table 2: Cytotoxicity Assay (MTT Assay)

CompoundCell LineIC50 (nM)Source
This compound Data Not AvailableData Not Available-
DigoxinA549 (Lung Carcinoma)40[2]
DigoxinMDA-MB-231 (Breast Cancer)~164[2]
OuabainA549 (Lung Carcinoma)17[2]
OuabainMDA-MB-231 (Breast Cancer)89[2]

Experimental Protocols

Detailed methodologies for the key secondary assays are provided below to facilitate reproducibility and further investigation.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP solution

  • Test compound (this compound)

  • Positive control (e.g., Ouabain)

  • Malachite green reagent (for phosphate detection)

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, the diluted test compound or control, and the Na+/K+-ATPase enzyme solution.

  • Pre-incubate the plate to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the ATP solution.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilutions Serial Dilutions Plate Loading Plate Loading Serial Dilutions->Plate Loading Enzyme & Buffer Enzyme & Buffer Enzyme & Buffer->Plate Loading Pre-incubation Pre-incubation Plate Loading->Pre-incubation Add ATP Add ATP Pre-incubation->Add ATP Incubation (37°C) Incubation (37°C) Add ATP->Incubation (37°C) Stop Reaction Stop Reaction Incubation (37°C)->Stop Reaction Phosphate Detection Phosphate Detection Stop Reaction->Phosphate Detection Data Analysis Data Analysis Phosphate Detection->Data Analysis cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Add MTT Add MTT Incubation->Add MTT Incubate (Formazan) Incubate (Formazan) Add MTT->Incubate (Formazan) Solubilize Solubilize Incubate (Formazan)->Solubilize Measure Absorbance Measure Absorbance Solubilize->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Disrupts gradient Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Na+]i->Na+/Ca2+ Exchanger Alters function Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i Promotes Ca2+ influx Caspase Activation Caspase Activation Increased [Ca2+]i->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Uzarigenin Digitaloside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uzarigenin, a cardenolide aglycone, and its digitaloside analogs are emerging as a promising class of compounds in anticancer research. Their mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, triggers a cascade of intracellular events leading to apoptosis and cell growth inhibition. This guide provides a comparative analysis of Uzarigenin digitaloside analogs, summarizing their cytotoxic activities and elucidating the key structural features that govern their therapeutic potential. The information presented herein is intended to guide further research and development of this potent class of molecules.

Comparative Cytotoxicity of Uzarigenin and its Analogs

The cytotoxic efficacy of Uzarigenin and its glycoside derivatives is a critical determinant of their anticancer potential. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are presented below. The data highlights the significant role of the glycosidic moiety in enhancing the cytotoxic activity of the Uzarigenin aglycone.

CompoundAglycone/GlycosideSugar MoietyCancer Cell LineIC50 (µM)
UzarigeninAglycone-A549 (Human Lung Carcinoma)>10
CalotropinGlycoside6-deoxy-3-O-methyl-glucoseA549 (Human Lung Carcinoma)0.08 µM
AsclepinGlycoside6-deoxy-3-O-methyl-glucoseHepG2 (Human Liver Carcinoma)0.02 µM
AsclepinGlycoside6-deoxy-3-O-methyl-glucoseRaji (Human Burkitt's Lymphoma)0.02 µM

Key Structure-Activity Relationship (SAR) Insights:

  • The Sugar Moiety is Crucial for Potency: The presence of a sugar moiety at the C3 position of the Uzarigenin steroid core is a critical determinant of its cytotoxic activity. Glycosides like Calotropin and Asclepin are significantly more potent than the aglycone Uzarigenin.

  • 6-Deoxy Sugars Enhance Activity: The presence of a 6-deoxy sugar in the glycosidic side chain appears to contribute to higher potency. This structural feature is common in many active cardenolides.

  • Stereochemistry and Linkage: The stereochemistry of the sugar and the nature of the glycosidic linkage (alpha or beta) can also influence biological activity, although more systematic studies on Uzarigenin analogs are needed to fully elucidate these relationships.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Uzarigenin analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of Uzarigenin analogs to inhibit the activity of the Na+/K+-ATPase enzyme.

Protocol:

  • Enzyme Preparation: A purified preparation of Na+/K+-ATPase (e.g., from porcine brain or kidney) is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing NaCl, KCl, MgCl₂, ATP, and a buffer to maintain pH (e.g., Tris-HCl).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the Uzarigenin analogs for a specific time at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement of Phosphate (B84403) Release: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The binding of this compound analogs to the Na+/K+-ATPase initiates a complex signaling cascade that ultimately leads to cancer cell death. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these compounds.

G Uzarigenin Analog-Induced Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Uzarigenin_Analog Uzarigenin_Analog Na_K_ATPase Na_K_ATPase Uzarigenin_Analog->Na_K_ATPase Inhibition Src Src Na_K_ATPase->Src ROS ↑ Reactive Oxygen Species (ROS) Na_K_ATPase->ROS Ca2 ↑ Intracellular Ca2+ Na_K_ATPase->Ca2 EGFR EGFR Src->EGFR Transactivation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Gene_Expression Altered Gene Expression Ras_Raf_MEK_ERK->Gene_Expression PI3K_Akt->Gene_Expression Apoptosis Apoptosis ROS->Apoptosis Ca2->Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Gene_Expression->Inhibition_of_Proliferation

Caption: Signaling cascade initiated by Uzarigenin analog binding to Na+/K+-ATPase.

G Experimental Workflow for Uzarigenin Analog Evaluation Start Start Synthesis_of_Analogs Synthesis of Uzarigenin Digitaloside Analogs Start->Synthesis_of_Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis_of_Analogs->Characterization Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Lead_Compound_Selection Lead Compound Selection Determine_IC50->Lead_Compound_Selection Mechanism_of_Action Mechanism of Action Studies Lead_Compound_Selection->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Compound_Selection->In_Vivo_Studies Na_K_ATPase_Inhibition Na+/K+-ATPase Inhibition Assay Mechanism_of_Action->Na_K_ATPase_Inhibition Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis End End Na_K_ATPase_Inhibition->End Apoptosis_Assay->End Cell_Cycle_Analysis->End In_Vivo_Studies->End

Caption: Workflow for the synthesis and evaluation of Uzarigenin analogs.

Validating the Purity of Uzarigenin Digitaloside: An Analytical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methods for validating the purity of Uzarigenin digitaloside, a cardiac glycoside with therapeutic potential. We present supporting experimental data and detailed protocols for key analytical techniques.

This compound, a cardenolide glycoside, requires rigorous purity assessment to ensure its safety and efficacy in preclinical and clinical studies. The primary analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in confirming the identity and quantifying the purity of the compound, as well as identifying potential impurities.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, from routine quality control to in-depth structural elucidation. The following table summarizes the key performance parameters of HPLC-UV, LC-MS, and NMR for the analysis of this compound.

Analytical MethodParameterThis compoundUzarigenin (Aglycone Impurity/Reference)Digitoxin (Alternative Cardiac Glycoside)
HPLC-UV Retention Time (min)~12.5~15.2~14.1
Purity (%)>98%>99%>99%
LC-MS [M+H]⁺ (m/z)535.32375.25765.45
[M+Na]⁺ (m/z)557.30397.23787.43
NMR (¹³C, ppm) C-3~72.1~71.8~72.5
C-14~84.5~84.3~84.6
C-20~176.8~177.0~176.5
C-1'~99.8-~100.2

Note: The data presented are representative and may vary based on the specific instrumentation and experimental conditions.

Experimental Workflow for Purity Validation

A systematic workflow is crucial for the comprehensive purity validation of this compound. This process typically involves initial identification, quantification of the main compound, and characterization of any impurities.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting Prep Dissolution in Methanol (B129727) HPLC HPLC-UV Analysis Prep->HPLC Inject LCMS LC-MS Analysis Prep->LCMS Inject Purity Purity Calculation HPLC->Purity Impurity Impurity Identification LCMS->Impurity NMR NMR Spectroscopy Report Generate Certificate of Analysis Purity->Report Impurity->NMR Isolate & Characterize Impurity->Report

Caption: Experimental workflow for this compound purity validation.

Signaling Pathway Context: Mechanism of Action

This compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium ions, resulting in enhanced myocardial contractility. Understanding this pathway is crucial for correlating the compound's purity with its biological activity.

G Uzarigenin This compound NaK_ATPase Na+/K+-ATPase Pump Uzarigenin->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reversed) Na_in->NaCa_Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Contraction Enhanced Myocardial Contraction Ca_in->Contraction

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are provided below for the key analytical techniques used in the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of this compound and detect non-UV active impurities using a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Instrumentation: HPLC system with a UV detector and CAD/ELSD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B (linear gradient)

    • 20-25 min: 70% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify potential impurities based on their mass-to-charge ratio.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC-UV method.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation of this compound and to characterize the structure of any significant impurities.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent.

Conclusion

The comprehensive purity validation of this compound requires a multi-faceted analytical approach. HPLC-UV provides robust quantification, LC-MS offers sensitive impurity detection and molecular weight confirmation, and NMR spectroscopy delivers definitive structural elucidation. By employing these methods in a structured workflow, researchers and drug developers can ensure the quality and consistency of this compound for its intended therapeutic applications. The provided protocols serve as a foundation for establishing reliable and accurate purity testing in a laboratory setting.

Uzarigenin Digitaloside vs. Ouabain: A Comparative Analysis of Na+/K+-ATPase Inhibition and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action of the cardiac glycosides uzarigenin (B199929) digitaloside and ouabain (B1677812). While ouabain is a well-characterized inhibitor of the Na+/K+-ATPase, uzarigenin digitaloside is a less-studied compound. This guide synthesizes available experimental data for ouabain and provides an inferred mechanistic profile for this compound based on established structure-activity relationships of cardiac glycosides.

Executive Summary

Both ouabain and this compound are cardiac glycosides that act by inhibiting the Na+/K+-ATPase, a crucial membrane protein responsible for maintaining electrochemical gradients in cells. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility. Beyond this primary mechanism, the binding of these compounds to Na+/K+-ATPase can also trigger various intracellular signaling cascades.

Ouabain is a potent inhibitor of the Na+/K+-ATPase and has been extensively studied, revealing its role in activating signaling pathways involving Src kinase, the epidermal growth factor receptor (EGFR), and downstream effectors like ERK1/2. These pathways have implications for cell growth, proliferation, and apoptosis.

Direct experimental data on this compound is scarce. However, based on the known biological activity of its aglycone, uzarigenin, and the general contribution of sugar moieties to the potency of cardiac glycosides, it is predicted to be a less potent inhibitor of the Na+/K+-ATPase compared to ouabain. Its downstream signaling effects are presumed to follow the canonical pathway for cardiac glycosides, but likely with a lower efficacy corresponding to its predicted lower binding affinity.

Quantitative Data Comparison

ParameterOuabainThis compoundData Source
Na+/K+-ATPase Inhibition (IC50) ~39 nM (OS-RC-2 cells)Inferred to be in the higher nM to µM range[1]
Na+/K+-ATPase Binding Affinity (Ki) ~30 µMInferred to be > 30 µM[2]
Molecular Target Na+/K+-ATPase (specifically α2 and α3 subunits with high affinity)Na+/K+-ATPase (isoform selectivity not determined)[3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both compounds is the inhibition of the Na+/K+-ATPase. This inhibition leads to a cascade of events, as depicted in the signaling pathway diagrams below.

Ouabain Signaling Pathway

Ouabain binds to a specific site on the extracellular face of the Na+/K+-ATPase α-subunit. This binding not only inhibits the ion-pumping function but also induces conformational changes that can activate intracellular signaling pathways independent of changes in ion concentrations. One of the well-established pathways involves the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK signaling cascade. This can have diverse cellular effects, including regulation of gene expression, cell proliferation, and apoptosis.[4]

Ouabain_Signaling Ouabain Ouabain NKA Na+/K+-ATPase Ouabain->NKA Binds Src Src Kinase NKA->Src Activates Ion_Transport Inhibition of Na+/K+ Transport NKA->Ion_Transport EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cellular_Effects Cellular Effects (Proliferation, Apoptosis) ERK->Cellular_Effects Na_in ↑ Intracellular Na+ Ion_Transport->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Contractility ↑ Cardiac Contractility Ca_in->Contractility

Caption: Ouabain Signaling Pathway.

Inferred this compound Signaling Pathway

Due to the lack of specific studies on this compound, its signaling pathway is inferred to be similar to the canonical pathway of other cardiac glycosides. It is expected to inhibit the Na+/K+-ATPase, leading to increased intracellular calcium and enhanced contractility. The activation of downstream signaling pathways like the Src/EGFR/ERK cascade is also possible, but the magnitude of this effect is likely to be less pronounced than that of ouabain, corresponding to its predicted lower binding affinity.

Uzarigenin_Digitaloside_Signaling UD This compound (Inferred) NKA Na+/K+-ATPase UD->NKA Binds Src Src Kinase (Lower Activation) NKA->Src Ion_Transport Inhibition of Na+/K+ Transport NKA->Ion_Transport EGFR EGFR (Lower Transactivation) Src->EGFR ERK ERK1/2 (Lower Activation) EGFR->ERK Cellular_Effects Cellular Effects (Predicted to be weaker) ERK->Cellular_Effects Na_in ↑ Intracellular Na+ Ion_Transport->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Contractility ↑ Cardiac Contractility Ca_in->Contractility

Caption: Inferred this compound Signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of cardiac glycoside mechanisms of action.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

    • ATP Solution: 100 mM ATP in water.

    • Stopping Solution: 1 M HCl.

    • Colorimetric Reagent: A solution containing ammonium (B1175870) molybdate (B1676688) and a reducing agent (e.g., ascorbic acid or malachite green).

    • Ouabain Solution: A stock solution of ouabain in water or DMSO.

  • Enzyme Preparation:

    • Isolate membrane fractions rich in Na+/K+-ATPase from tissues (e.g., brain cortex, kidney medulla) or cultured cells by homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Assay Procedure:

    • Set up two sets of reaction tubes: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

    • To each tube, add the assay buffer and the membrane preparation (containing a known amount of protein).

    • To the "ouabain-insensitive" tubes, add ouabain to a final concentration that fully inhibits Na+/K+-ATPase (e.g., 1 mM).

    • Pre-incubate the tubes at 37°C for 10 minutes.

    • Initiate the reaction by adding the ATP solution to a final concentration of 3-5 mM.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stopping solution.

    • Add the colorimetric reagent to each tube and incubate at room temperature for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 660 nm for malachite green-based assays).

  • Data Analysis:

    • Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

    • Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

    • To determine the IC50 value of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, ATP, Ouabain) start->prep_reagents prep_enzyme Prepare Enzyme (Membrane Fraction) prep_reagents->prep_enzyme setup_rxn Set up Reaction Tubes (+/- Ouabain) prep_enzyme->setup_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate start_rxn Initiate with ATP pre_incubate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn color_dev Add Colorimetric Reagent stop_rxn->color_dev measure_abs Measure Absorbance color_dev->measure_abs analyze Calculate Activity (Total - Ouabain-insensitive) measure_abs->analyze end End analyze->end

Caption: Na+/K+-ATPase Activity Assay Workflow.

Radioligand Binding Assay for Na+/K+-ATPase

This assay is used to determine the binding affinity (Kd or Ki) of a compound for the Na+/K+-ATPase. It typically uses a radiolabeled ligand, such as [3H]ouabain.

Protocol:

  • Preparation of Reagents:

    • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

    • Radioligand: [3H]ouabain at a known specific activity.

    • Unlabeled Ligand: A high concentration of unlabeled ouabain (for determining non-specific binding) or the test compound.

  • Enzyme Preparation:

    • Prepare membrane fractions rich in Na+/K+-ATPase as described in the activity assay protocol.

  • Assay Procedure (Competition Binding):

    • Set up reaction tubes containing the binding buffer and the membrane preparation.

    • Add a fixed concentration of [3H]ouabain (typically at or below its Kd).

    • Add varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a saturating concentration of unlabeled ouabain to a set of tubes.

    • Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Ouabain is a well-established and potent inhibitor of the Na+/K+-ATPase, with a multifaceted mechanism of action that includes both the disruption of ion transport and the activation of intracellular signaling cascades. In contrast, this compound is a poorly characterized cardiac glycoside. Based on the principles of structure-activity relationships for this class of compounds, it is inferred to be a less potent inhibitor of the Na+/K+-ATPase than ouabain. Consequently, its effects on both cardiac contractility and intracellular signaling are predicted to be weaker. Further experimental studies are required to definitively characterize the mechanism of action and quantitative parameters of this compound.

References

A Comparative Analysis of Uzarigenin Digitaloside from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Uzarigenin digitaloside, a cardenolide of significant interest for its potential therapeutic applications, derived from various natural botanical sources. This document synthesizes available data on the yield, purity, and biological activities of this compound from different plant species, offering a valuable resource for research and development in phytochemistry and pharmacology.

Executive Summary

This compound, a potent cardiac glycoside, is found in a variety of plant species, most notably within the Apocynaceae family. This guide focuses on a comparative assessment of this compound as isolated from prominent natural sources: Thevetia peruviana, Nerium oleander, and Calotropis gigantea. While direct comparative studies are limited, this analysis collates available quantitative data and outlines standardized experimental protocols for its extraction, isolation, and characterization. Furthermore, it elucidates the primary mechanism of action and associated signaling pathways.

Data Presentation: Quantitative Analysis

The following table summarizes the quantitative data available for Uzarigenin and its glycosides from different natural sources. It is important to note that variations in extraction and analytical methods can influence reported yields.

Natural SourcePlant PartCompoundYield/ConcentrationAnalytical MethodReference
Calotropis gigantea (White Flower Variant)Stem (9-month-old)UzarigeninHighest ConcentrationLC-MS[1]
Nerium oleanderFlowerUzarigenin2 ppmNot Specified[2]
Thevetia peruvianaSeedsCardiac GlycosidesHigh oil content (60-65%) suggests a rich source of glycosidesNot Specified[3]

Note: Data for this compound specifically is often not reported directly, with many studies focusing on the aglycone, Uzarigenin, or total cardenolide content. The concentration in Nerium oleander is provided as parts per million (ppm). The high oil content in Thevetia peruviana seeds is often associated with a high concentration of cardiac glycosides.

Experimental Protocols

A generalized workflow for the extraction and isolation of this compound from plant materials is presented below. Specific modifications may be required based on the plant matrix.

Extraction
  • Plant Material Preparation: Air-dried and powdered plant material (leaves, stems, or seeds) is used as the starting material.

  • Solvent Extraction: Maceration or Soxhlet extraction is typically employed using a polar solvent such as methanol (B129727) or ethanol. For instance, chopped foliage can be soaked in distilled water (1:2 mass ratio), homogenized, and fermented at 37°C for 48 hours to release secondary glycosides.[4] The resulting liquid extract is then separated from the plant material by vacuum filtration.[4]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

Isolation and Purification
  • Chromatography: The fraction containing the cardiac glycosides is further purified using chromatographic techniques.

    • Column Chromatography: Silica gel or Sephadex column chromatography is commonly used for initial separation.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is the preferred method for the final purification and quantification of this compound.[5][6] A mobile phase consisting of a mixture of water, acetonitrile, and/or methanol is typically used.[6]

    • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique for the quantification of cardiac glycosides.

Characterization
  • Spectroscopic Analysis: The structure of the isolated compound is confirmed using spectroscopic methods such as:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to elucidate the detailed chemical structure.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Leaves/Stems/Seeds) extraction Extraction (Methanol/Ethanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chromatography Column Chromatography fractionation->column_chromatography hplc HPLC/HPTLC Purification column_chromatography->hplc characterization Structural Characterization (MS, NMR) hplc->characterization final_product Pure this compound characterization->final_product

Caption: Generalized workflow for the extraction and isolation of this compound.

Signaling Pathway of this compound

Cardiac glycosides, including this compound, exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump located on the cell membrane of cardiac myocytes and other cell types.[7][8][9] This inhibition leads to a cascade of downstream signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation ROS ROS NaK_ATPase->ROS Increased Production EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p21 p21Cip1 ERK->p21 Increased Expression JNK JNK ROS->JNK Activation Apoptosis Apoptosis JNK->Apoptosis p21->Apoptosis Induction Uzarigenin This compound Uzarigenin->NaK_ATPase Inhibition

Caption: Signaling pathway activated by this compound.

Mechanism of Action and Biological Activities

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase pump.[7] Inhibition of this ion pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and increased intracellular calcium levels.

This fundamental action triggers a variety of downstream signaling pathways, including:

  • Activation of Src Kinase: The Na+/K+-ATPase can act as a signaling transducer, and its inhibition by cardiac glycosides can lead to the activation of Src, a non-receptor tyrosine kinase.[10][11]

  • Transactivation of Epidermal Growth Factor Receptor (EGFR): Activated Src can then transactivate the EGFR, initiating downstream signaling cascades.[10][11]

  • MAPK/ERK Pathway Activation: The EGFR activation leads to the stimulation of the Ras/Raf/MEK/ERK signaling pathway, which is involved in cell proliferation and survival.[10][11]

  • Induction of Apoptosis: Paradoxically, while the MAPK/ERK pathway is often associated with cell survival, its sustained activation by cardiac glycosides can lead to the upregulation of cell cycle inhibitors like p21Cip1 and ultimately induce apoptosis in cancer cells.[10][11]

  • Generation of Reactive Oxygen Species (ROS): Inhibition of Na+/K+-ATPase has also been linked to increased production of ROS, which can activate stress-related pathways like the JNK pathway, further contributing to apoptosis.[12][13]

These mechanisms underlie the observed biological activities of this compound, which include cardiotonic effects and, more recently, significant interest in its potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines.

Conclusion

This compound can be isolated from several plant sources, with Calotropis gigantea showing promise as a source of its aglycone, Uzarigenin. While quantitative data for the digitaloside itself remains sparse across different species, standardized extraction and analytical protocols utilizing HPLC and HPTLC can provide a basis for future comparative studies. The well-established mechanism of Na+/K+-ATPase inhibition and the subsequent activation of signaling cascades like the MAPK/ERK pathway provide a solid foundation for further investigation into the therapeutic potential of this potent cardenolide. This guide serves as a foundational resource for researchers aiming to explore the comparative phytochemistry and pharmacology of this compound.

References

Safety Operating Guide

Proper Disposal of Uzarigenin digitaloside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of Uzarigenin digitaloside, a potent cardiac glycoside, is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with established safety protocols for highly toxic substances.

This compound is classified as a highly toxic substance, fatal if swallowed, in contact with skin, or if inhaled. Therefore, strict adherence to these disposal procedures is critical.

Immediate Safety and Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound or its containers be discharged into sewer systems.[1]

Step-by-Step Laboratory Disposal Procedure:
  • Waste Identification and Segregation:

    • All waste materials containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, must be segregated from general laboratory waste.

    • This waste should be designated as "Acutely Toxic Hazardous Waste."

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical waste.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • This area should be away from incompatible materials.

  • Disposal Request:

    • Once the container is full or the waste is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

    • Do not attempt to transport the hazardous waste outside of the laboratory.

  • Empty Container Disposal:

    • Empty containers that once held this compound must also be treated as hazardous waste and disposed of through the EHS office.[2] Do not rinse these containers and discharge the rinsate down the drain.[1] The empty containers should be collected for proper disposal by a licensed professional.[2]

Quantitative Data

No specific quantitative data regarding disposal limits or concentrations for this compound were found in the reviewed literature. As a highly toxic substance, it is recommended to manage all quantities as hazardous waste.

ParameterValueSource
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.Biosynth SDS

Experimental Protocols

The safe handling and disposal procedures outlined above are based on standard protocols for managing highly toxic chemicals in a laboratory setting. Specific experimental protocols involving this compound should incorporate these waste disposal steps into their methodology to ensure safety and compliance.

Visualizing the Disposal Workflow and Biological Pathway

To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.

cluster_workflow This compound Disposal Workflow A Generation of Uzarigenin digitaloside Waste B Segregate as Acutely Toxic Hazardous Waste A->B C Package in a Labeled, Leak-Proof Container B->C D Store in a Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F Professional Disposal via Incineration or Chemical Destruction Plant E->F

Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound waste from the laboratory.

cluster_pathway This compound Signaling Pathway UD This compound NKA Na+/K+-ATPase UD->NKA Inhibition Ion Increased Intracellular [Na+] and [Ca2+] NKA->Ion Leads to Src Src Kinase NKA->Src Activation NFkB NF-κB Pathway NKA->NFkB Modulation Cellular Cellular Effects (e.g., Apoptosis, Altered Gene Expression) Ion->Cellular MAPK MAPK Pathway Src->MAPK MAPK->Cellular NFkB->Cellular

Caption: A simplified diagram of the signaling pathway affected by this compound, highlighting the inhibition of Na+/K+-ATPase and subsequent downstream effects.

References

Essential Safety and Operational Protocols for Handling Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of Uzarigenin digitaloside.

This compound is a potent cardiac glycoside with significant toxicological properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safety of laboratory personnel. Adherence to these procedural, step-by-step guidelines is critical to mitigate the risks associated with this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled. It is imperative that all personnel handling this compound are aware of its hazards and are equipped with the appropriate personal protective equipment.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. Change gloves every 30-60 minutes or immediately upon contamination.Provides a robust barrier against dermal absorption, which is a significant route of exposure. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles, preventing accidental contact with the eyes and mucous membranes.
Respiratory Protection A NIOSH-approved N100, P100, or PAPR respirator is required when handling the powder form or when there is a risk of aerosol generation. Fit-testing is mandatory.Prevents inhalation of the highly toxic powder. A powered air-purifying respirator (PAPR) offers a higher level of protection and may be necessary for higher-risk procedures.
Body Protection A disposable, solid-front, back-closing chemotherapy gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. The solid front provides a barrier against splashes, and the back closure reduces the risk of accidental contamination when removing the gown.
Foot Protection Disposable shoe covers worn over closed-toe shoes.Prevents the tracking of contaminants out of the designated handling area.

II. Safe Handling Workflow

The following diagram outlines the essential workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Decontamination & Disposal prep_area Designate Controlled Area don_ppe Don Appropriate PPE prep_area->don_ppe Enter weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh solubilize Solubilize in Fume Hood weigh->solubilize conduct_exp Conduct Experiment in Designated Area solubilize->conduct_exp Transfer monitor Continuous Monitoring for Spills/Contamination conduct_exp->monitor decon_surfaces Decontaminate Surfaces monitor->decon_surfaces Post-Experiment decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment doff_ppe Doff PPE Correctly decon_equipment->doff_ppe dispose_waste Segregate and Dispose of Waste doff_ppe->dispose_waste Exit

Figure 1. Safe Handling Workflow for this compound.

III. Experimental Protocols: Step-by-Step Guidance

A. Preparation and Weighing of this compound Powder

  • Designate a Controlled Area: All handling of this compound must occur in a designated and clearly marked controlled area, such as a chemical fume hood or a biological safety cabinet.

  • Assemble Materials: Before starting, ensure all necessary equipment and supplies are within the controlled area to minimize traffic in and out.

  • Don PPE: Put on all required PPE as specified in Table 1 before entering the controlled area.

  • Weighing:

    • Perform all weighing of the powdered compound within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.

    • Use a dedicated set of weighing tools (spatula, weigh paper).

    • Clean the balance and surrounding area immediately after weighing using a suitable decontamination solution.

B. Solubilization

  • Solvent Preparation: Prepare the required solvent in the chemical fume hood.

  • Addition of Solvent: Carefully add the solvent to the vessel containing the weighed this compound. Avoid splashing.

  • Mixing: Use a vortex mixer or sonicator within the fume hood to ensure complete dissolution. Keep the container capped during mixing.

IV. Spill Management and Decontamination

A spill kit specifically for cytotoxic drugs must be readily available in the laboratory.

A. Spill Response Protocol

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don Additional PPE: The individual cleaning the spill should don a second pair of gloves and any additional respiratory protection if not already in use.

  • Containment:

    • For powders: Gently cover the spill with absorbent pads dampened with a decontamination solution to avoid raising dust.

    • For liquids: Cover the spill with absorbent pads, working from the outside in.

  • Cleanup:

    • Carefully collect all contaminated materials (absorbent pads, broken glass) and place them in a designated cytotoxic waste container.

    • Clean the spill area with a decontamination solution (e.g., a strong alkaline cleaning agent), followed by a rinse with water.[1]

    • Wipe the area dry with fresh absorbent pads.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Doff PPE: Remove all PPE and dispose of it in the cytotoxic waste container.

  • Wash Hands: Thoroughly wash hands with soap and water.

V. Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be handled and disposed of according to institutional and local regulations.

A. Waste Segregation and Disposal Protocol

  • Sharps: All contaminated sharps (needles, scalpels, glass pipettes) must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.

  • Solid Waste:

    • All contaminated solid waste (gloves, gowns, shoe covers, absorbent pads, vials) must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow or purple bag).

    • Seal the primary container (bag) before removing it from the controlled area.

    • Place the sealed primary container into a secondary, labeled container for transport to the waste storage area.

  • Liquid Waste:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled container.

    • The first rinse of any contaminated glassware must also be collected as hazardous waste.

  • Waste Pickup: Arrange for the pickup and disposal of cytotoxic waste through your institution's environmental health and safety department.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with the handling of the potent cardiac glycoside, this compound, ensuring a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.